Indomethacin N-octyl amide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWILLAXKDUAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Indomethacin N-octyl Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin (B1671933) N-octyl amide, a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, has garnered significant scientific interest due to its potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This targeted mechanism of action suggests a promising therapeutic window for anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to its non-selective parent compound. This technical guide provides a comprehensive overview of the core mechanism of action of Indomethacin N-octyl amide, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Potent and Selective COX-2 Inhibition
The principal mechanism through which this compound exerts its pharmacological effects is the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[2]
COX-1 is constitutively expressed in most tissues and is responsible for physiological functions, including the maintenance of the gastrointestinal mucosa.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] Traditional NSAIDs, such as indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[3] While their therapeutic effects are primarily mediated through COX-2 inhibition, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects.[1][3]
The chemical modification of indomethacin's carboxylic acid group to an N-octyl amide functionality is a key strategic design that underpins its enhanced selectivity for the COX-2 isozyme.[3][4] This structural alteration is believed to introduce steric hindrance within the narrower active site of the COX-1 enzyme, thereby reducing its binding affinity.[5] Conversely, the larger and more flexible active site of the COX-2 enzyme can accommodate the bulkier N-octyl amide group, allowing for potent inhibition.[5]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its parent compound, indomethacin, against COX-1 and COX-2 has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Enzyme | IC50 Value | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Ovine COX-1 | 66 µM[1][6] | >1650[1] |
| Human Recombinant COX-2 | 40 nM[1][6] | ||
| Indomethacin (Parent Compound) | Ovine COX-1 | 0.67 µM[1] | ~13.4[1] |
| Human Recombinant COX-2 | 50 nM[1] |
Key Findings:
-
This compound is a highly potent inhibitor of human recombinant COX-2, with an IC50 value of 40 nM.[1][6]
-
It demonstrates significantly greater selectivity for COX-2 over COX-1 (over 1650-fold) compared to its parent compound, indomethacin (~13.4-fold).[1]
-
The enhanced selectivity is primarily driven by a dramatic reduction in its affinity for the COX-1 enzyme.[1]
Signaling Pathway
The anti-inflammatory and analgesic effects of this compound are a direct consequence of its interruption of the COX-2 signaling pathway. By inhibiting COX-2, the synthesis of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), is significantly reduced at the site of inflammation. This, in turn, mitigates the downstream effects of these signaling molecules, including vasodilation, increased vascular permeability, and sensitization of nociceptors.
Potential Off-Target Activities
While the primary mechanism of action is the selective inhibition of COX-2, the potential for off-target effects is an important consideration in drug development.
Fatty Acid Amide Hydrolase (FAAH)
The parent compound, indomethacin, has been reported to interact with the endocannabinoid system, including exhibiting inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[2] However, current literature does not provide definitive quantitative data (e.g., IC50 values) to suggest that this compound is a potent or significant inhibitor of FAAH.[2] Further investigation is required to fully characterize its activity at this target.
Transient Receptor Potential Vanilloid 1 (TRPV1)
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and temperature sensation. While some N-acyl amides have been shown to modulate TRPV1 channels, there is currently no specific data to indicate that this compound acts as a direct antagonist or agonist of the TRPV1 channel. This remains an area for future research.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test inhibitor)
-
DMSO (solvent for inhibitor)
-
Stannous chloride solution (to stop the reaction)
-
LC-MS/MS system or ELISA kit for prostaglandin analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the purified COX-1 or COX-2 enzyme to the reaction mixture.
-
Add various concentrations of this compound (dissolved in DMSO) to the enzyme solution. A vehicle control (DMSO alone) is also prepared.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution, such as stannous chloride.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
The Biological Activity of Indomethacin N-octyl amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin (B1671933) N-octyl amide, a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, has garnered significant scientific interest due to its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive analysis of the biological activity of Indomethacin N-octyl amide, its mechanism of action, and its pharmacological effects. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate a thorough understanding for researchers and professionals in drug development.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism by which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects is through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][4][6] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is typically induced at sites of inflammation.[2][4]
The structural modification of the parent compound, indomethacin, by converting its carboxylate group to an N-octyl amide, dramatically enhances its selectivity for the COX-2 isoform.[1][2][4][7] This enhanced selectivity allows for the targeted inhibition of inflammation-mediating prostaglandins while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit COX-1.[1][2][4][6]
Signaling Pathway
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of pro-inflammatory prostaglandins, including PGE₂. By selectively blocking COX-2, this compound prevents the production of these key mediators of inflammation and pain.[6]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against COX-1 and COX-2 has been determined by quantifying its half-maximal inhibitory concentration (IC₅₀) values. The data consistently demonstrates a significant preference for COX-2 over COX-1, highlighting its selectivity.[1][4] For comparison, the IC₅₀ values for the parent compound, indomethacin, are also presented.
| Compound | COX-1 IC₅₀ (ovine) | COX-2 IC₅₀ (human recombinant) | Selectivity (COX-1/COX-2) | Reference |
| This compound | 66 µM | 40 nM | 1650-fold for COX-2 | [4][5][6][7][8] |
| Indomethacin | 0.67 µM | 0.05 µM (50 nM) | ~13-fold for COX-2 | [4][7][8] |
Potential Off-Target Effects
While the primary mechanism of action is clearly defined as COX-2 inhibition, the potential for off-target effects is an important consideration in drug development.
-
Fatty Acid Amide Hydrolase (FAAH): The parent compound, indomethacin, has been shown to interact with the endocannabinoid system, including exhibiting inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[1] However, current literature does not provide direct evidence to suggest that this compound is a potent or significant inhibitor of FAAH.[1]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): The structural class of N-acyl amides has been shown to interact with TRPV1 channels, which are key receptors in pain signaling pathways. The activity of this compound at TRPV1 channels requires further specific investigation.[3]
Experimental Protocols
In Vitro Cyclooxygenase Inhibition Assay (Colorimetric)
This protocol outlines a typical in vitro assay to determine the IC₅₀ values of this compound against COX-1 and COX-2.[2][4]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified ovine COX-1 and human recombinant COX-2.[2]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme
-
Peroxidase
-
Arachidonic acid (substrate)
-
This compound
-
DMSO (vehicle)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Enzyme Inhibition:
-
To the wells of a microplate, add the reaction mixture.
-
Add various dilutions of this compound, a reference compound (e.g., indomethacin), or DMSO (as a vehicle control) to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[2]
-
-
Initiation of Reaction: To initiate the enzymatic reaction, add a solution of arachidonic acid to all wells.[2][4]
-
Measurement of Activity: Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of reaction is proportional to the COX enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
In Vivo Models of Inflammation
Due to its lipophilic nature, this compound requires a vehicle for solubilization prior to in vivo administration. A commonly used vehicle is a mixture of DMSO, Tween® 80, and saline.[6] Researchers should optimize protocols based on their specific animal models and experimental objectives.
Example: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the anti-inflammatory activity of this compound in an acute model of inflammation.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: After a predetermined time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis: Compare the paw edema in the compound-treated group with the vehicle-treated group to determine the percentage of inhibition of inflammation.
Synthesis Overview
The synthesis of this compound is typically achieved through standard amide coupling reactions.[4] A common method involves the activation of the carboxylic acid group of indomethacin followed by reaction with n-octylamine.
Method: Acid Chloride Formation Followed by Amination
-
Activation of Indomethacin: Indomethacin is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an anhydrous aprotic solvent to form the corresponding acid chloride.[4][9]
-
Amination: The resulting acid chloride is then reacted with n-octylamine in the presence of a base to yield this compound.
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity, achieved through the chemical modification of the parent compound, indomethacin, results in a pharmacological profile that is favorable for the targeted treatment of inflammation and pain while potentially minimizing the adverse effects associated with non-selective COX inhibition. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this and similar compounds. Further investigation into potential off-target effects will help to fully elucidate its complete pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. vincibiochem.it [vincibiochem.it]
- 9. researchgate.net [researchgate.net]
Indomethacin N-octyl Amide: A Comprehensive Technical Guide to its Enhanced COX-2 Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. However, its clinical application is frequently constrained by significant gastrointestinal side effects, largely attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. The strategic derivatization of indomethacin's carboxylate group into an N-octyl amide has yielded a promising analogue, Indomethacin N-octyl amide. This modification dramatically shifts its inhibitory profile, bestowing a remarkable selectivity for COX-2.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its potent and selective inhibition of the COX-2 enzyme.[2] It presents a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its biological evaluation.
Quantitative Data on Cyclooxygenase Inhibition
The inhibitory efficacy and selectivity of this compound against COX-1 and COX-2 have been rigorously quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values provide a clear comparative analysis against its parent compound, indomethacin.
Table 1: In Vitro Inhibitory Activity of this compound and Indomethacin
| Compound | Target Enzyme | IC50 | Species | Reference |
| This compound | COX-1 | 66 µM | Ovine | [3][4][5][6] |
| COX-2 | 40 nM | Human Recombinant | [3][4][5][6][7] | |
| Indomethacin | COX-1 | 0.67 µM | Ovine | [3][4][5] |
| COX-2 | 50 nM | Human Recombinant | [4][5] |
Table 2: COX-2 Selectivity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 66 | 40 | 1650 |
| Indomethacin | 0.67 | 50 | 13.4 |
Key Findings:
-
This compound exhibits a profound increase in selectivity for COX-2, being approximately 1650 times more potent at inhibiting COX-2 than COX-1.[4]
-
This enhanced selectivity is primarily driven by a significant reduction in its affinity for the COX-1 enzyme, while maintaining comparable potency against COX-2 to that of indomethacin.[4]
-
The N-octyl amide modification sterically impedes the molecule's ability to bind to the narrower active site of the COX-1 enzyme, while still permitting access to the larger, more accommodating active site of COX-2.[1]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition by this compound is typically achieved through established in vitro and ex vivo assays.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound against purified COX enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)[2]
-
L-epinephrine (cofactor)[2]
-
Tris-HCl buffer (pH 8.0)[2]
-
This compound (test inhibitor)
-
DMSO (solvent for inhibitor)
-
Stannous chloride solution (reaction termination)[2] or a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric detection.[5][8]
-
LC-MS/MS system for prostaglandin (B15479496) analysis or a microplate reader for colorimetric/fluorometric analysis.
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.[8]
-
Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[2][9]
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the reaction mixture.[2][9]
-
Inhibitor Incubation: Add various concentrations of this compound (or DMSO as a vehicle control) to the corresponding wells. Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[2][8][9][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[2][9]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 2-5 minutes) at 37°C.[2][9]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as stannous chloride.[2]
-
Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Alternatively, for colorimetric or fluorometric assays, measure the signal generated from the reaction of a probe with the reaction products.[4]
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each inhibitor concentration relative to the vehicle control.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[4][5]
-
Ex Vivo Whole Blood Assay
This assay provides a more physiologically relevant assessment of COX-1/COX-2 selectivity.
Objective: To determine the COX-1/COX-2 selectivity of this compound in a whole blood matrix.
Procedure:
-
COX-2 Activity:
-
Treat whole blood samples with various concentrations of this compound.[2]
-
Add lipopolysaccharide (LPS) to induce the expression of COX-2.[2]
-
Incubate the samples for an extended period (e.g., 24 hours) to allow for COX-2 expression and subsequent prostaglandin synthesis.[2]
-
Measure the concentration of PGE2 in the plasma as an index of COX-2 activity.[2][11]
-
-
COX-1 Activity:
-
Treat whole blood samples with various concentrations of this compound.[2]
-
Allow the blood to clot to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TXB2) production via COX-1.
-
Measure the concentration of TXB2 in the serum as an index of COX-1 activity.
-
Visualizations
Signaling Pathway
Caption: Cyclooxygenase (COX) signaling pathway and selective inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of COX inhibitors.
Conclusion
This compound stands out as a potent and highly selective COX-2 inhibitor, representing a significant advancement over its non-selective parent compound, indomethacin. The substantial increase in its selectivity index is a direct consequence of the N-octyl amide modification, which curtails its interaction with the COX-1 isoform. This enhanced selectivity profile suggests a reduced potential for gastrointestinal side effects, a common limitation of traditional NSAIDs. The detailed quantitative data and standardized experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design next-generation anti-inflammatory agents with improved safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
structural modification of indomethacin to N-octyl amide
An In-depth Technical Guide to the Structural Modification of Indomethacin (B1671933) to N-octyl Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural modification of the non-steroidal anti-inflammatory drug (NSAID) indomethacin to its N-octyl amide derivative. This modification represents a significant strategy in medicinal chemistry to enhance therapeutic profiles by increasing selectivity for specific enzyme isoforms. This document details the synthesis, physicochemical properties, biological activity, and relevant experimental protocols for Indomethacin N-octyl amide, intended to support research and drug development efforts.
Introduction: The Rationale for Modification
Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][4] The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, which is upregulated at sites of inflammation.[1][5] However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to significant gastrointestinal side effects.[1][2]
The derivatization of indomethacin's carboxylate group into an N-octyl amide is a targeted structural modification designed to dramatically improve its selectivity for the COX-2 isoform.[1][6] This enhanced selectivity makes this compound a valuable compound for research into safer and more targeted anti-inflammatory agents.[1][5]
Structural Modification and Physicochemical Properties
The core structural change involves the conversion of the carboxylic acid group of indomethacin to an amide via coupling with n-octylamine. This transformation significantly alters the molecule's physicochemical properties.
This modification increases the lipophilicity of the parent compound and alters its interaction with the active sites of the COX enzymes. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide | [4][7] |
| CAS Number | 282728-65-8 | [4][7] |
| Molecular Formula | C₂₇H₃₃ClN₂O₃ | [4][7][8] |
| Molecular Weight | 469.0 g/mol | [4][7][8] |
| Appearance | Crystalline solid | [4][8] |
| Melting Point | 123 - 125 ºC | [4] |
| Purity | ≥98% | [4][8] |
| Solubility | DMF: 27 mg/mL; Ethanol: ~2 mg/mL; DMF:PBS (5:2): 8 mg/mL | [4][7] |
| UV λmax | 230, 260, 319 nm | [4][7] |
| Storage | -20°C | [4][8] |
| Stability | ≥ 4 years at -20°C |[4][8] |
Biological Activity and Mechanism of Action
The primary mechanism of action for this compound is the potent and highly selective inhibition of the COX-2 enzyme.[5][9][10] By selectively blocking COX-2, the compound effectively reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation, while sparing the gastroprotective functions of COX-1.[8]
The amidation of indomethacin results in a remarkable increase in selectivity for COX-2.[7] Quantitative analysis of the half-maximal inhibitory concentrations (IC₅₀) demonstrates this enhanced potency and selectivity.
Table 2: Comparative In Vitro COX Inhibitory Activity
| Compound | COX-1 IC₅₀ (ovine) | COX-2 IC₅₀ (human) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| Indomethacin | 0.67 µM | 0.05 µM (50 nM) | ~13-fold for COX-2 |
| This compound | 66 µM | 0.04 µM (40 nM) | ~1650-fold for COX-2 |
Data sourced from BenchChem and Cayman Chemical.[4][7][8]
Experimental Protocols
Synthesis of this compound
The synthesis is typically achieved through a direct amide coupling reaction, which is a common and high-yielding method.[6]
Method: Direct Amide Coupling using DCC/DMAP [6][11]
-
Materials : Indomethacin, n-octylamine, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous dichloromethane (B109758) (DCM), 5% aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel.
-
Reaction Setup : In a dry round-bottom flask, dissolve indomethacin (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Addition of Reagents : To the stirred solution, add n-octylamine (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).[6]
-
Coupling : Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Reaction Progression : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[6]
-
Work-up : Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the DCU and wash the precipitate with cold DCM. Combine the filtrates and wash the organic layer sequentially with 5% aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.[6]
-
Purification : Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-octyl amide.[6]
In Vitro COX Inhibition Assay
The potency and selectivity of this compound are determined using a colorimetric inhibitor screening assay.[1][4]
Method: Colorimetric COX Inhibition Assay [1][4]
-
Objective : To determine the IC₅₀ values of the test compound against purified ovine COX-1 and human recombinant COX-2.[1]
-
Enzyme Preparation : Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture : The assay is performed in a suitable buffer (e.g., Tris-HCl) containing heme and a peroxidase.
-
Inhibitor Incubation : Pre-incubate the enzyme with various concentrations of this compound (or a vehicle control like DMSO) for a set period (e.g., 10-15 minutes) at room temperature.[1][4]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid. The peroxidase activity is coupled to the cyclooxygenase reaction, often using a chromogenic substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) that can be measured spectrophotometrically.
-
Data Analysis : Measure the rate of color development. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.
Potential Alternative Mechanisms and Future Research
While potent COX-2 inhibition is the primary mechanism, the structural class of N-acyl amides suggests potential interactions with other biological targets.[5] Some NSAIDs and their derivatives may interact with the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[5][10] Additionally, interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, key receptors in pain signaling, have been noted for this class of compounds.[5] However, the direct and significant activity of this compound at these targets requires further specific investigation.[5][10]
Conclusion
The structural modification of indomethacin to its N-octyl amide derivative is a highly effective strategy for achieving significant COX-2 selectivity. This targeted approach yields a compound with potent anti-inflammatory activity and a pharmacological profile that is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this promising class of selective COX-2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Indomethacin N-octyl Amide and the Prostaglandin Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation.[1][2] However, its clinical application is frequently constrained by significant gastrointestinal side effects, which are largely attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] The strategic derivatization of indomethacin's carboxylate group to an N-octyl amide has yielded a promising analogue, Indomethacin N-octyl amide. This modification dramatically enhances its selectivity for the COX-2 isoform.[3][4][5] This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its role in the prostaglandin (B15479496) synthesis pathway, and presents detailed experimental protocols for its evaluation.
The Prostaglandin Synthesis Pathway and Cyclooxygenase (COX) Isoforms
Prostaglandins (B1171923) are crucial lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, gastric protection, and platelet aggregation.[2][5] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.[3][6]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3][5][7]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[3][5][7] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[3]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are mainly a consequence of COX-1 inhibition.[8]
Mechanism of Action: The Selective Advantage of this compound
The primary mechanism of action of this compound is the potent and highly selective inhibition of the COX-2 enzyme.[3][4] By selectively blocking the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[6] This targeted inhibition of COX-2 allows for the effective reduction of inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors like its parent compound, indomethacin.[3]
The conversion of the carboxylate group of indomethacin to an N-octyl amide derivative is the key structural modification that confers this enhanced selectivity for the COX-2 isoform.[3][9]
Quantitative Data on COX Inhibition
The potency and selectivity of this compound have been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values provide a clear comparison with the parent compound, indomethacin.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.67[1][9] | 50[1][9] | 13.4[1] |
| This compound | 66[1][3][4] | 40[1][3][4] | 1650[1][5] |
Key Findings:
-
This compound exhibits a significant increase in selectivity towards COX-2 compared to its parent compound, indomethacin.[1]
-
The selectivity index of 1650 indicates that this compound is approximately 1650 times more potent at inhibiting COX-2 than COX-1.[1][5]
-
While the potency against COX-2 is comparable to indomethacin, the drastically reduced affinity for COX-1 is the primary driver of its enhanced selectivity.[1]
Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay
The determination of COX-1 and COX-2 inhibition by this compound is typically performed using an in vitro cyclooxygenase inhibition assay. The following is a detailed methodology based on commonly employed protocols.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.[8]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
This compound
-
Indomethacin (as a comparator)
-
Solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA, LC-MS/MS, or a colorimetric/fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the reaction buffer. Keep the enzymes on ice.[1]
-
Inhibitor Preparation: Prepare a stock solution of this compound and indomethacin in the chosen solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.[1]
-
Reaction Setup:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add the heme cofactor to each well.
-
Add the appropriate volume of either the test inhibitor dilutions or the vehicle control (solvent only) to the designated wells.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.[1]
-
-
Time-Dependent Inhibition (Pre-incubation): Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-20 minutes). This pre-incubation step is crucial as many NSAID derivatives, including indomethacin amides, exhibit time-dependent inhibition.[1]
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at the same controlled temperature to allow for the conversion of arachidonic acid to prostaglandins.[1]
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).[1]
-
Detection of Prostaglandin Production: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a validated detection method such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Colorimetric or Fluorometric Probes[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Logical Relationship: The Path to Enhanced COX-2 Selectivity
The development of this compound is a clear example of rational drug design aimed at improving the safety profile of a potent therapeutic agent.
Conclusion
This compound represents a significant advancement in the development of safer NSAIDs. Its remarkable selectivity for the COX-2 enzyme, achieved through a specific chemical modification of the parent indomethacin molecule, offers the potential for effective anti-inflammatory and analgesic therapy with a diminished risk of gastrointestinal complications.[1] The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this promising compound. Further in vivo and clinical studies are essential to fully realize the therapeutic benefits and establish the safety profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
Unraveling the Pharmacological Profile of Indomethacin N-octyl amide: An In-depth Technical Guide to On-Target and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological profile of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. While its primary mechanism of action is well-documented, a thorough understanding of potential off-target effects is critical for a complete assessment of its therapeutic potential and safety profile. This document collates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Primary Mechanism of Action: Selective COX-2 Inhibition
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] The conversion of the carboxylate group of the parent compound to an N-octyl amide significantly enhances its selectivity for the COX-2 isoform over COX-1.[1][2] COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[1] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced at sites of inflammation.[1][3] By selectively inhibiting COX-2, this compound can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][4]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its parent compound, indomethacin, has been quantified by determining their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The data consistently demonstrates a significant preference of the N-octyl amide derivative for COX-2.
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Ovine COX-1 | 66 µM[2][5] | >1650-fold[5][6] |
| Human Recombinant COX-2 | 40 nM[2][5] | ||
| Indomethacin (Parent) | Ovine COX-1 | 0.67 µM[2] | ~13.4-fold[6] |
| Human Recombinant COX-2 | 0.05 µM (50 nM)[2][5] |
Signaling Pathway: COX-2 and Prostaglandin Synthesis
The primary therapeutic effect of this compound is achieved by blocking the synthesis of pro-inflammatory prostaglandins through the inhibition of COX-2.
References
The Role of Indomethacin N-octyl Amide in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indomethacin (B1671933) N-octyl amide, a synthetic derivative of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin, has garnered significant interest in inflammation research.[1][2] This technical guide delves into the core functionalities of Indomethacin N-octyl amide, highlighting its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. By converting the carboxyl group of indomethacin to an N-octyl amide, its selectivity as an inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is significantly enhanced.[2][3] This heightened selectivity presents a promising avenue for targeted anti-inflammatory therapies with a potentially reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors.[2][4] This document provides a comprehensive resource for researchers and professionals in drug development, featuring detailed data, experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism through which this compound exerts its anti-inflammatory effects is the potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Cyclooxygenase enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[4][5]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in many tissues and plays a crucial role in physiological functions, such as maintaining the integrity of the gastric mucosa and platelet aggregation.[3][6]
-
COX-2: This isoform is typically induced at sites of inflammation by inflammatory stimuli.[3][6]
While traditional NSAIDs like indomethacin inhibit both COX-1 and COX-2, this compound's structural modification—the addition of the N-octyl amide group—sterically hinders its ability to bind to the narrower active site of the COX-1 enzyme.[7] However, it can still effectively fit into the larger, more flexible active site of the COX-2 enzyme.[7] This selective inhibition of COX-2 allows for a targeted reduction in the production of pro-inflammatory prostaglandins at the site of inflammation, while minimizing the impact on the homeostatic functions of COX-1.[3]
Signaling Pathway
The anti-inflammatory action of this compound is a direct result of its intervention in the prostaglandin (B15479496) synthesis pathway. By selectively blocking COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins like PGE2.[4]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of this compound as a selective COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values. The data consistently demonstrates a significantly higher potency against COX-2 compared to COX-1.
| Compound | Target Enzyme | IC50 | Species | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | 66 µM | Ovine | >1650-fold for COX-2 |
| COX-2 | 40 nM | Human Recombinant | ||
| Indomethacin (parent compound) | COX-1 | 0.67 µM | Ovine | ~13-fold for COX-2 |
| COX-2 | 50 nM | Human |
Data sourced from multiple references.[4][6][7][8][9][10]
Experimental Protocols
The evaluation of this compound's anti-inflammatory properties involves a series of in vitro and in vivo experiments.
In Vitro Cyclooxygenase Inhibition Assay
This assay is fundamental in determining the IC50 values of the compound against COX-1 and COX-2.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.[3]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Detection system (e.g., colorimetric or fluorometric prostaglandin immunoassay kit)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant across all wells.
-
Enzyme Preparation: In a microplate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the different concentrations of this compound or a vehicle control (DMSO) to the respective wells. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow for binding.[2]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.[2]
-
Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection kit and a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model used to assess the in vivo anti-inflammatory activity of compounds.[9]
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, Tween® 80, and saline)[4]
-
1% Carrageenan suspension in saline
-
Plethysmometer for measuring paw volume
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at specified doses.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.[9]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.[9]
-
Data Analysis: The percentage of edema inhibition is calculated for the treated group compared to the control group.[9]
Preparation of Dosing Solution: Due to its lipophilic nature, this compound requires a vehicle for solubilization. A common vehicle is a mixture of DMSO, Tween® 80, and saline.[4]
-
Dissolve the required amount of this compound powder in a minimal amount of DMSO.
-
Add a corresponding volume of Tween® 80 and vortex to mix.
-
Slowly add sterile saline while vortexing to form a stable emulsion.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment and protect it from light.[4] A vehicle-only control group should always be included in the experiment.
Potential Off-Target Effects and Future Directions
While the primary mechanism of action is the selective inhibition of COX-2, it is important to consider potential off-target effects in drug development. Some NSAIDs and their derivatives have been shown to interact with the endocannabinoid system, specifically by inhibiting fatty acid amide hydrolase (FAAH), an enzyme that degrades the endogenous cannabinoid anandamide.[2] The structural class of N-acyl amides has also been shown to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are key receptors in pain signaling pathways.[2] Further research is needed to fully elucidate the activity of this compound on these and other potential off-targets.
Conclusion
This compound represents a significant advancement in the design of selective anti-inflammatory agents. Its potent and highly selective inhibition of the COX-2 enzyme, as demonstrated by quantitative in vitro data, underscores its potential for the effective treatment of inflammation and pain with a potentially improved safety profile compared to non-selective NSAIDs.[1] The experimental protocols detailed in this guide provide a foundational framework for the continued investigation and development of this and similar compounds. Further research into its in vivo efficacy, pharmacokinetic profile, and potential off-target effects will be crucial in fully realizing its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. vincibiochem.it [vincibiochem.it]
Harnessing the Indole Scaffold: An In-depth Technical Guide to the Therapeutic Potential of Indomethacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in managing pain, fever, and inflammation for decades.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins—key mediators of inflammation.[2][3][4] While effective, the non-selective nature of indomethacin, particularly its inhibition of the constitutively expressed COX-1 enzyme, is associated with significant gastrointestinal side effects.[5] This limitation has spurred extensive research into developing indomethacin derivatives with improved therapeutic profiles. This technical guide explores the evolution of these derivatives, detailing their diverse mechanisms of action, expanding therapeutic applications beyond inflammation, and providing the quantitative data and experimental frameworks necessary for future drug development.
Evolving Mechanisms of Action: Beyond COX Inhibition
The therapeutic utility of indomethacin derivatives has expanded significantly as new mechanisms of action have been uncovered. While the initial focus was on achieving COX-2 selectivity to enhance safety, research has revealed novel, COX-independent pathways through which these compounds exert their effects.
-
Selective COX-2 Inhibition: A primary goal in derivatizing indomethacin has been to increase its selectivity for the inducible COX-2 isoform, which is upregulated during inflammation, while sparing the gastroprotective COX-1 isoform.[6] Modifications of the carboxylate group of indomethacin into esters and amides have successfully generated highly potent and selective COX-2 inhibitors.[7][8] For instance, substituting the 2'-methyl group with a trifluoromethyl group resulted in CF3-indomethacin, a potent and unexpectedly COX-2 selective inhibitor (IC50 mCOX-2 = 267 nM; IC50 oCOX-1 > 100 μM).[9][10] This selectivity often translates to a reduced risk of gastrointestinal ulceration.[11]
-
COX-Independent Anticancer Mechanisms: Many indomethacin analogs exhibit potent anticancer activities that are independent of their COX-inhibitory function.[12]
-
Tubulin Polymerization Modulation: Certain derivatives have been identified as tubulin inhibitors. One such analog was found to inhibit tubulin assembly at high concentrations while promoting it at low concentrations, a unique mechanism that contributes to its potent antiproliferative effects against a range of cancer cell lines, with IC50 values between 0.5 μM and 3 μM.[12][13]
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a critical enzyme in cancer immune evasion. A study focusing on the indole (B1671886) scaffold of indomethacin led to the discovery of derivatives with potent IDO1 inhibitory activity, presenting a promising avenue for cancer immunotherapy.[14]
-
Apoptosis Induction: The methyl ester derivative of indomethacin has been shown to induce apoptosis in promyelocytic leukemia HL-60 cells, evidenced by DNA fragmentation and the degradation of PARP and pro-caspase 3.[15][16] An organotin indomethacin derivative was also found to induce apoptosis in breast and prostate cancer cells through caspase 3 activation.[17]
-
-
Modulation of Other Pathways: Derivatives have also been shown to inhibit multidrug resistance-associated protein-1 (MRP-1), suggesting a role in overcoming chemotherapy resistance.[18] Furthermore, indomethacin itself can inhibit the motility of polymorphonuclear leukocytes and uncouple oxidative phosphorylation.[2]
Therapeutic Applications: A Broadening Horizon
The diverse mechanisms of indomethacin derivatives have opened doors to new therapeutic possibilities in oncology, neurodegenerative diseases, and beyond.
-
Next-Generation Anti-inflammatory Agents: By improving COX-2 selectivity, researchers have developed indomethacin analogs with potent anti-inflammatory activity comparable to the parent drug but with significantly improved gastric safety profiles.[5][11] Prodrug strategies have also been employed to create derivatives that are less ulcerogenic.[19]
-
Anticancer Therapeutics: The anticancer potential of these derivatives is a major area of investigation. Numerous studies have demonstrated their potent cytotoxic effects against various human cancer cell lines, including colon, breast, lung, and liver cancer.[20][21][22][23] For example, an indomethacin amide analog displayed an IC50 value of just 0.0127 μg/mL against the Caco-2 colon cancer cell line.[20][22] The development of phospholipid conjugates of indomethacin encapsulated in nanostructured lipid carriers has shown enhanced activity against triple-negative breast cancer cells, with an effective concentration of only 10.3 μM compared to 270.5 μM for free indomethacin.[23]
-
Neurodegenerative Diseases: Inflammation is a known component in the pathogenesis of Alzheimer's disease.[24][25] Early clinical trials suggested that indomethacin at 100-150 mg/day could protect patients with mild to moderate Alzheimer's from cognitive decline.[26][27] Animal studies have also shown that indomethacin can reduce the accumulation of amyloid-beta plaques.[27] While the evidence remains debated and limited by the drug's side effects, it highlights a potential therapeutic avenue for derivatives with better central nervous system penetration and safety.[24][28]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of various indomethacin derivatives from the cited literature.
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Indomethacin Derivatives
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | Human COX-1 | 18 nM | 0.69 | [29] |
| Human COX-2 | 26 nM | [29] | ||
| Indomethacin | Ovine COX-1 | 230 nM | 0.36 | [30] |
| Ovine COX-2 | 630 nM | [30] | ||
| CF3-Indomethacin | Ovine COX-1 | > 100 μM | > 374 | [9] |
| Murine COX-2 | 267 nM | [9] | ||
| Analog 5 | COX-1 | 0.57 μM | 6.33 | [11] |
| COX-2 | 0.09 μM | [11] | ||
| Analog 4a | COX-1 | 0.77 μM | 4.07 | [11] |
| COX-2 | 0.19 μM | [11] | ||
| Sila-IM Derivative | Human COX-1 | > 10 μM | > 50 | [31] |
| Human COX-2 | 0.2 μM | [31] |
Table 2: Anticancer Activity (IC50) of Selected Indomethacin Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Indomethacin Amide Analog 2 | HT-29 | Colon | 0.09 μg/mL | [20][22] |
| Caco-2 | Colon | 0.0127 μg/mL | [20][22] | |
| HCT-116 | Colon | 0.78 μg/mL | [20][22] | |
| Indomethacin Oxazin Analog 3 | HCT-116 | Colon | 0.421 μg/mL | [20] |
| Indomethacin Amide Analog 8 | HCT-116 | Colon | 0.27 μg/mL | [20] |
| Indomethacin Derivative 7a | HepG2 | Liver | 7.9 μM | [21] |
| Compound 11 (Tubulin Stabilizer) | Various | - | ~0.5 μM - 3 μM | [12][13] |
| IND-OA-PC-NLC | MDA-MB-468 | Breast (TNBC) | 10.3 μM | [23] |
| Indomethacin (for comparison) | MDA-MB-468 | Breast (TNBC) | 270.5 μM | [23] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indomethacin derivatives.
Protocol 1: In Vitro COX Inhibition Assay
This protocol is used to determine the potency and selectivity of compounds against COX-1 and COX-2 enzymes.
Objective: To measure the IC50 values of test compounds for the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis by purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (indomethacin derivatives) dissolved in DMSO.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors: Hematine, epinephrine.
-
Enzyme immunoassay (EIA) kit for PGE2 quantification.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), cofactors, and the test compound dilution (or DMSO for control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[20][22]
Objective: To determine the IC50 value of indomethacin derivatives on the proliferation of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HT-29, Caco-2).[20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (prepared by serial dilution in culture medium). Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[20]
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[6][32]
Objective: To assess the in vivo anti-inflammatory efficacy of indomethacin derivatives.
Materials:
-
Wistar or Sprague-Dawley rats.
-
Test compounds and a reference drug (e.g., indomethacin).
-
Vehicle (e.g., 10% DMSO in saline).[6]
-
1% carrageenan solution in saline.
-
Plethysmometer for measuring paw volume.
Procedure:
-
Fast the rats overnight but allow free access to water.
-
Divide the rats into groups (e.g., vehicle control, reference drug, and test compound groups).
-
Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg).[6]
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 100 µL) of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.[6]
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, 5, and 6 hours).[5][6]
-
Calculate the edema volume (increase in paw volume) for each animal at each time point.
-
Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Visualizations: Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key concepts and processes related to indomethacin derivatives.
Caption: Prostaglandin synthesis pathway and sites of inhibition by indomethacin.
Caption: General workflow for the development of novel indomethacin derivatives.
Caption: Apoptosis induction in HL-60 cells by an indomethacin derivative.[15]
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Indomethacin - BioPharma Notes [biopharmanotes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. japsonline.com [japsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COX inhibitors Indomethacin and Sulindac derivatives as antiproliferative agents: synthesis, biological evaluation, and mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indomethacin derivatives as tubulin stabilizers to inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 15. Anti-inflammatory effects of indomethacin's methyl ester derivative and induction of apoptosis in HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An organotin indomethacin derivative inhibits cancer cell proliferation and synergizes the antiproliferative effects of lapatinib in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Biological Evaluation of Novel Indomethacin Derivatives as Potential Anti-Colon Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Multifunctional Indomethacin Conjugates for the Development of Nanosystems Targeting Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indomethacin for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indomethacin for the treatment of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical trial of indomethacin in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Does Indomethacin Retard Disease Progression in Alzheimer's Disease? [brightfocus.org]
- 29. medchemexpress.com [medchemexpress.com]
- 30. apexbt.com [apexbt.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Slow, Tight-Binding Inhibition of COX-2 by Indomethacin N-octyl Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. However, its clinical application is frequently constrained by significant gastrointestinal side effects, largely due to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms.[1] The strategic derivatization of indomethacin's carboxylate group into an N-octyl amide has yielded a promising therapeutic candidate, Indomethacin N-octyl amide. This modification dramatically enhances selectivity for COX-2, the inducible enzyme primarily responsible for inflammation and pain, while sparing COX-1, which is crucial for gastric cytoprotection.[1] This guide provides an in-depth technical analysis of the slow, tight-binding inhibition mechanism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and pathways.
Mechanism of Action: Selective, Slow, Tight-Binding COX-2 Inhibition
The primary mechanism of action of this compound is the potent and highly selective inhibition of the COX-2 enzyme.[2][3] This selectivity is conferred by the N-octyl amide modification, which sterically hinders the molecule's ability to bind to the narrower active site of the COX-1 enzyme. In contrast, the larger, more flexible active site of COX-2 can accommodate the bulky amide substituent.[3]
Recent studies have indicated that amide derivatives of indomethacin, including the N-octyl amide, function as slow, tight-binding inhibitors of COX-2.[4] This is generally characterized by a two-step mechanism:
-
Initial Rapid, Reversible Binding: The inhibitor (I) first forms a rapidly reversible complex (EI) with the enzyme (E). This initial interaction is characterized by an equilibrium constant (Ki).
-
Slow Isomerization to a Tightly Bound Complex: The initial complex then undergoes a slower conformational change, or isomerization, to form a more stable, tightly bound complex (EI*). This step is defined by the forward rate constant (k_on) and the reverse rate constant (k_off).
Quantitative Data on COX Inhibition
The inhibitory potency and selectivity of this compound and its parent compound, indomethacin, have been determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.67 | 50 | 13.4 |
| This compound | 66 | 40 | 1650 |
Key Findings:
-
This compound exhibits a remarkable increase in selectivity towards COX-2 compared to indomethacin.[1]
-
The selectivity index of 1650 signifies that this compound is approximately 1650 times more potent in inhibiting COX-2 than COX-1.[1]
-
The enhanced selectivity is primarily driven by a significant reduction in affinity for COX-1, while maintaining comparable potency against COX-2.[1]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition by this compound is typically performed using an in vitro cyclooxygenase inhibition assay. The following is a representative methodology.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer. Keep the enzymes on ice.
-
Inhibitor Preparation: Prepare a concentrated stock solution of this compound in DMSO. Perform serial dilutions to achieve a range of test concentrations.
-
Reaction Setup:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add the heme cofactor.
-
Add the appropriate volume of the test inhibitor dilutions or a vehicle control (DMSO).
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
-
Time-Dependent Inhibition (Pre-incubation): Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-20 minutes). This pre-incubation is crucial for time-dependent inhibitors.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at the same controlled temperature.
-
Termination and Detection: Stop the reaction and quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of COX inhibitors.
Logical Relationship of Slow, Tight-Binding Inhibition
Caption: Two-step model of slow, tight-binding inhibition.
Conclusion
This compound represents a significant advancement in the development of safer NSAIDs. Its pronounced COX-2 selectivity, achieved through the strategic amidation of the parent indomethacin molecule, offers the potential for effective anti-inflammatory and analgesic therapy with a diminished risk of gastrointestinal complications. The slow, tight-binding inhibition mechanism further contributes to its potent and durable effect on the target enzyme. The data and protocols outlined in this guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the field of inflammation and pain management. Further in vivo and clinical studies are essential to fully realize the therapeutic potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoform-selective interaction of cyclooxygenase-2 with indomethacin amides studied by real-time fluorescence, inhibition kinetics, and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Indomethacin N-octyl amide COX Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin N-octyl amide is a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] This modification, the amidation of the carboxyl group with an octyl amine, significantly enhances its selectivity as an inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1] While both enzymes mediate the conversion of arachidonic acid to prostaglandins, COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is typically induced at sites of inflammation.[2][3] The selective inhibition of COX-2 makes this compound a valuable tool for investigating the specific roles of COX-2 in pain and inflammation, with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]
This document provides a detailed protocol for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes, along with a summary of its inhibitory potency.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its parent compound, indomethacin, is quantified by their half-maximal inhibitory concentration (IC50) values. The data consistently demonstrates the significantly enhanced selectivity of this compound for COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | References |
| This compound | 66 µM | 40 nM | >1000-fold | [4][5] |
| Indomethacin | 18 nM | 26 nM | ~0.7 | [6] |
| Indomethacin | 0.67 µM | 0.05 µM | ~13-fold | [7][8] |
| Indomethacin | 0.063 µM | 0.48 µM | ~0.13 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source (e.g., ovine, human recombinant) and assay methodology.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase (COX) signaling pathway and the general workflow for the in vitro COX inhibition assay.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Caption: Experimental workflow for the COX inhibition assay.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of this compound for COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.[10]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[2]
-
Arachidonic acid (substrate)[2]
-
Hematin (cofactor)[2]
-
L-epinephrine (cofactor)[2]
-
This compound (test inhibitor)[2]
-
DMSO (solvent for inhibitor)[2]
-
Stannous chloride solution (to stop the reaction)[2]
-
Prostaglandin immunoassay kit (e.g., for PGE2) or LC-MS/MS system for prostaglandin analysis[1][2]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in the assay buffer.[1] Also, prepare a vehicle control containing only DMSO.[2]
-
Prepare the reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[2]
-
Prepare the arachidonic acid solution in the assay buffer.
-
-
Enzyme Inhibition:
-
In separate tubes or wells of a microplate, add the purified COX-1 or COX-2 enzyme to the reaction mixture.[2]
-
Add the various concentrations of this compound dilutions or the vehicle control to the corresponding enzyme solutions.[2]
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[2][11]
-
-
Enzymatic Reaction:
-
Quantification of Prostaglandin Production:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (PGE2 in sample / PGE2 in vehicle control)] x 100[11]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
-
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme.[2][11] This selectivity is achieved through the chemical modification of the parent compound, indomethacin, resulting in a pharmacological profile that is favorable for the targeted treatment of inflammation and pain while potentially minimizing the adverse effects associated with non-selective COX inhibition.[2] The provided protocol offers a foundational method for researchers to assess the COX inhibitory activity of this compound and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Indomethacin N-octyl Amide Solutions for In Vivo Studies
Introduction
Indomethacin N-octyl amide is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2] Its primary mechanism of action involves the selective inhibition of the COX-2 enzyme, a key player in the inflammatory cascade responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][4] This selectivity for COX-2 over COX-1 suggests a reduced potential for gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] However, this compound is a crystalline solid with poor aqueous solubility, which presents a significant challenge for its formulation and administration in in vivo studies.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and administration of this compound solutions for preclinical in vivo research.
Quantitative Data Summary
For effective experimental design, a clear understanding of the compound's properties is crucial. The following tables summarize the key physicochemical and biological characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide | [6] |
| CAS Number | 282728-65-8 | [2][6] |
| Molecular Formula | C₂₇H₃₃ClN₂O₃ | [1][6] |
| Molecular Weight | 469.0 g/mol | [1][6] |
| Appearance | Crystalline solid | [1][6] |
| Purity | ≥98% | [6] |
| Storage | -20°C | [1][6] |
| Stability | ≥ 4 years at -20°C | [1][6] |
Table 2: In Vitro Inhibitory Activity and Selectivity
| Compound | Target | IC₅₀ | Selectivity (COX-1/COX-2) | Reference |
| This compound | Ovine COX-1 | 66 µM | >1650-fold for COX-2 | [1][6][7][8] |
| Human Recombinant COX-2 | 40 nM | [1][6][7][8] | ||
| Indomethacin (Parent Drug) | Ovine COX-1 | 0.67 µM | ~13-fold for COX-2 | [6][8] |
| Human Recombinant COX-2 | 0.05 µM (50 nM) | [6][8] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 27 mg/mL | [2][6] |
| Ethanol | ≤2 mg/mL | [6] |
| DMF:PBS (5:2) | 8 mg/mL | [6] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by interrupting the prostaglandin (B15479496) synthesis pathway through the selective inhibition of COX-2.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for In Vivo Administration
Due to its lipophilic nature, this compound requires a vehicle for solubilization prior to in vivo administration.[9] A commonly used vehicle for such compounds is an emulsion of Dimethyl sulfoxide (B87167) (DMSO), Tween® 80 (a surfactant), and saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 10 mg of compound, add 1 mL of DMSO).
-
Vortex thoroughly to ensure the powder is completely dissolved.[1] Gentle warming or brief sonication can aid dissolution if needed.
-
-
Vehicle and Final Dosing Solution Preparation:
-
A common vehicle composition is 10% DMSO, 10% Tween® 80, and 80% Saline.[1]
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a new sterile vial.
-
Add the corresponding volume of Tween® 80 and vortex to mix.
-
Slowly add the sterile saline drop-by-drop while continuously vortexing to form a stable and homogenous emulsion.[1] The final solution should appear clear or slightly opalescent.
-
Example Calculation for a 1 mg/mL Final Dosing Solution:
-
Start with a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution:
Important Notes:
-
Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment to avoid degradation and precipitation.[1][9]
-
Light Protection: Protect the solution from light.[1]
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.[1]
Protocol 2: In Vivo Administration (Intraperitoneal Injection in Mice)
Intraperitoneal (IP) injection is a common and effective route for administering compounds in rodent models.[1]
Materials:
-
Prepared dosing solution of this compound
-
Vehicle control solution
-
Appropriate mice (strain, age, and sex as per experimental design)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Accurately weigh each mouse to calculate the correct injection volume based on the desired dose (e.g., in mg/kg).
-
Properly restrain the mouse to expose the lower abdominal area.
-
-
Injection:
-
Disinfect the injection site, located in the lower right or left abdominal quadrant, with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, ensuring it penetrates the peritoneal cavity without causing damage to internal organs.
-
Gently pull back on the plunger (aspirate) to ensure no blood or other fluid is drawn, which would indicate improper placement.
-
Inject the calculated volume of the dosing solution or vehicle control slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.[9]
-
Dosing Considerations:
-
While specific doses for this compound are not well-established, studies with the parent compound, indomethacin, have used doses in the 2 to 10 mg/kg range in mouse models of inflammation.[9]
-
It is highly recommended to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific animal model and experimental endpoints.[9]
Protocol 3: Troubleshooting Common Issues
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of compound in final solution | - Incomplete initial dissolution in DMSO.- Saline was added too quickly.- The final concentration is too high for the vehicle system. | - Ensure the compound is fully dissolved in DMSO before adding other components.- Add saline slowly and with continuous vortexing to facilitate emulsion formation.- Try an alternative vehicle with higher solubilizing capacity (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[9] |
| Animal shows signs of distress post-injection (e.g., irritation, lethargy) | - The vehicle itself may be causing a reaction (especially high DMSO concentration).- The dose of the compound is too high.- The injection was administered too rapidly. | - Always include a vehicle-only control group to assess vehicle effects.- Consider reducing the percentage of DMSO if possible, while maintaining solubility.- Reduce the dose of the compound in subsequent experiments.- Administer the injection slowly and monitor the animal closely.[9] |
| Inconsistent or no observable effect of the compound | - Incomplete dissolution or precipitation of the compound.- The dose is too low.- Degradation of the compound. | - Visually inspect the solution for any precipitation before injection.- Perform a dose-response study to find an effective dose.- Always prepare solutions fresh for each experiment to avoid potential degradation.[9] |
References
Application Notes: The Use of Indomethacin N-octyl amide in Animal Models of Pain
Introduction
Indomethacin N-octyl amide is a synthetic derivative of the nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1] The structural modification, specifically the amidation of the carboxyl group with an octyl amine, significantly enhances its selectivity as an inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][2] This high selectivity makes it a valuable research tool for investigating the specific roles of COX-2 in inflammation and pain, with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4] These application notes provide detailed protocols and data for the use of this compound in preclinical animal models of pain and inflammation.
Mechanism of Action
The primary mechanism of action for this compound is the potent and selective inhibition of the COX-2 enzyme.[2][5] In the inflammatory cascade, COX-2 is the inducible enzyme responsible for converting arachidonic acid into prostaglandins (B1171923) (like PGE₂), which are key mediators of pain, inflammation, and fever.[1][3] By selectively blocking COX-2, this compound effectively reduces the production of these pro-inflammatory molecules at the site of inflammation.[1][3] The N-octyl amide modification sterically hinders the molecule's binding to the narrower active site of the COX-1 enzyme, which is responsible for producing gastroprotective prostaglandins, while allowing it to fit within the larger active site of COX-2.[2]
While COX-2 inhibition is its primary action, some research suggests that NSAID derivatives may also interact with the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH).[1] Furthermore, N-acyl amides have been noted to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, a key receptor in pain signaling pathways.[1] However, these potential secondary mechanisms for this compound require further investigation.[1]
References
Application Notes and Protocols for Measuring Indomethacin N-octyl amide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin N-octyl amide is a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] This structural modification, specifically the amidation of the carboxyl group, significantly enhances its selectivity as an inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][2] This increased selectivity makes it a valuable tool for investigating the specific roles of COX-2 in inflammation and pain, with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[2][3] These application notes provide detailed methodologies for cell-based assays to measure the activity of this compound, focusing on its primary mechanism of action.
Mechanism of Action: Selective COX-2 Inhibition
The principal mechanism through which this compound exerts its anti-inflammatory effects is the potent and highly selective inhibition of the COX-2 enzyme.[4][5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed in many tissues and serves physiological functions, COX-2 is typically induced at sites of inflammation.[4] By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2).[6][7]
Caption: COX-2 signaling pathway and inhibition by this compound.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its parent compound, indomethacin, has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The data consistently demonstrates a significant preference of this compound for COX-2.
| Compound | Target Enzyme | IC50 Value | Selectivity (COX-1 IC50 / COX-2 IC50) |
| This compound | Ovine COX-1 | 66 µM[4][8] | >1650-fold[4][8] |
| Human Recombinant COX-2 | 40 nM[4][8][9] | ||
| Indomethacin (Parent Compound) | Ovine COX-1 | 0.67 µM[4][10] | ~13.4-fold[2][4] |
| Human Recombinant COX-2 | 0.05 µM (50 nM)[4][10] |
Experimental Protocols
Cell-Based Prostaglandin E2 (PGE2) Production Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on PGE2 production in adherent cells, such as macrophages or cancer cell lines.
Objective: To determine the IC50 value of this compound for the inhibition of PGE2 production in a cellular context.
Materials:
-
Adherent cells capable of expressing COX-2 (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
The following day, prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing various concentrations of the test compound or vehicle (e.g., DMSO) control.[8]
-
Pre-incubate the cells with the compound for 1 hour.[8]
-
-
Stimulation:
-
Induce COX-2 expression and prostaglandin synthesis by adding an inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[8]
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[8]
-
-
Supernatant Collection:
-
PGE2 Quantification:
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[8]
-
Caption: Experimental workflow for the PGE2 production inhibition assay.
Potential Off-Target Activity and Further Assays
While the primary mechanism of action is selective COX-2 inhibition, the structural class of N-acyl amides and the parent compound's activities suggest potential interactions with other cellular targets.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): The N-acyl amide structure is known to interact with TRPV1 channels, which are key receptors in pain signaling pathways.[1] Cell-based assays for TRPV1 antagonism, such as measuring changes in intracellular calcium in response to a TRPV1 agonist like capsaicin, could be employed to investigate this potential activity.[11]
-
Nuclear Factor-kappa B (NF-κB): The parent compound, indomethacin, has been shown to inhibit the activation of the transcription factor NF-κB, which plays a critical role in the inflammatory response.[12] Assays such as electrophoretic mobility shift assays (EMSA) or reporter gene assays could be used to determine if this compound retains this activity.[12]
-
Fatty Acid Amide Hydrolase (FAAH): Indomethacin has been shown to interact with the endocannabinoid system, including inhibiting FAAH.[4] While direct evidence for potent inhibition by the N-octyl amide derivative is lacking, enzymatic assays with purified FAAH or cell-based assays measuring the breakdown of anandamide (B1667382) could be considered for a comprehensive activity profile.[4]
These potential off-target activities represent areas for further investigation to fully characterize the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency and Selectivity of Indomethacin N-octyl amide against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] While the anti-inflammatory effects of NSAIDs are primarily due to COX-2 inhibition, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[1] The development of selective COX-2 inhibitors is therefore a key area of research. Indomethacin N-octyl amide is a derivative of indomethacin created by converting the carboxylate group into an N-octyl amide.[1] This structural change has been shown to significantly increase its selectivity for the COX-2 isoform, making it a compound of interest for developing safer anti-inflammatory drugs.[1][2]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) values of this compound against COX-1 and COX-2, along with the necessary data presentation and pathway visualizations.
Quantitative Data Summary
The inhibitory activity of this compound and its parent compound, Indomethacin, against ovine COX-1 and human recombinant COX-2 is summarized below. The data clearly indicates a significant increase in COX-2 selectivity for the N-octyl amide derivative.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.67[3][4][5] | 50[1][3][4] | 13.4[3][4][5] |
| This compound | 66[1][3][4][6][7] | 40[1][3][4][6][7] | 1650[3][4] |
Key Findings:
-
This compound is approximately 1650 times more potent in inhibiting COX-2 than COX-1.[3]
-
The derivatization to an N-octyl amide drastically reduces the affinity for COX-1 while maintaining comparable potency against COX-2 relative to indomethacin.[3]
Signaling Pathway and Inhibition
The diagram below illustrates the arachidonic acid cascade and the points of inhibition by COX-1 and COX-2 inhibitors. This compound selectively inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol details the steps to determine the IC50 values of this compound for COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.[1][3]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[8]
-
This compound
-
Indomethacin (for comparison)
-
Arachidonic acid (substrate)[8]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the ovine COX-1 and human recombinant COX-2 enzymes to the desired working concentration in the assay buffer. Keep the enzymes on ice.[3]
-
Inhibitor Preparation: Prepare a high-concentration stock solution of this compound and Indomethacin in DMSO (e.g., 10 mM).[4] Perform serial dilutions in DMSO to create a range of concentrations to be tested.[3]
-
Reaction Setup: In a 96-well microplate, add the following to each well in order:
-
Pre-incubation: Incubate the plate for 10-20 minutes at a controlled temperature (e.g., 37°C). This step is crucial to allow for inhibitor binding to the enzyme.[3][8]
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the enzymatic reaction.[4]
-
Incubation: Incubate the plate for a defined period (e.g., 2-5 minutes) at 37°C to allow for the conversion of arachidonic acid.[4]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 10 µL of stannous chloride).[4][8]
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as a colorimetric or fluorometric assay, or an ELISA kit.[3][5]
Data Analysis:
-
Calculate the percentage of COX inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Experimental Workflow Diagram
The general workflow for the COX inhibition assay is visualized below.
This compound is a potent and highly selective COX-2 inhibitor.[2][6] The provided protocol offers a robust method for determining its IC50 values, which are critical for characterizing its pharmacological profile. The high selectivity of this compound makes it a valuable tool for research into the specific roles of COX-2 in various physiological and pathological processes.
References
Application Notes and Protocols: Ex Vivo Whole Blood Assay for Determining COX Selectivity of Indomethacin N-octyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), is well-known for its therapeutic efficacy in managing pain and inflammation. However, its clinical use is often limited by gastrointestinal side effects, primarily due to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] The COX-1 isoform is constitutively expressed in most tissues and plays a crucial role in maintaining the normal lining of the gastrointestinal tract, kidney function, and platelet aggregation.[2][3] In contrast, the COX-2 isoform is inducible and is primarily found at sites of inflammation, where it mediates the production of prostaglandins (B1171923) responsible for pain and inflammation.[2][3][4]
The development of selective COX-2 inhibitors has been a significant focus in drug discovery to create anti-inflammatory agents with improved safety profiles. Indomethacin N-octyl amide is a derivative of indomethacin where the carboxylic acid group has been converted to an N-octyl amide.[5][6] This structural modification has been shown to dramatically increase its selectivity for COX-2 over COX-1, offering the potential for effective anti-inflammatory and analgesic therapy with a reduced risk of gastrointestinal complications.[1][5]
This document provides detailed application notes and protocols for determining the COX selectivity of this compound using an ex vivo whole blood assay. This assay offers a more physiologically relevant assessment of COX inhibition compared to in vitro enzyme assays as it is conducted in the presence of all blood components.[5]
Data Presentation
The inhibitory activity and selectivity of this compound and its parent compound, Indomethacin, are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Ovine COX-1 | 66 µM[6][7] | >1650-fold for COX-2[8] |
| Human Recombinant COX-2 | 40 nM[6][7] | ||
| Indomethacin (Parent Drug) | Ovine COX-1 | 0.67 µM[6][8] | ~13.4-fold for COX-2[8] |
| Human Recombinant COX-2 | 0.05 µM (50 nM)[6][8] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of COX-1 and COX-2 and the inhibitory action of this compound.
Caption: COX Signaling Pathways and Inhibition by this compound.
Experimental Protocols
Ex Vivo Whole Blood Assay for COX-1 and COX-2 Selectivity
This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 in a physiologically relevant ex vivo setting.[5][9][10]
Objective: To determine the IC50 values of this compound for the inhibition of COX-1 (measured by Thromboxane B2 production) and COX-2 (measured by Prostaglandin E2 production) in human whole blood.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
This compound
-
Indomethacin (as a control)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
CO2 incubator
-
Centrifuge
-
Pipettes and sterile, pyrogen-free tubes
Experimental Workflow Diagram:
Caption: Experimental Workflow for Ex Vivo Whole Blood COX Selectivity Assay.
Procedure:
COX-2 Activity (PGE2 Measurement):
-
Prepare a series of dilutions of this compound and Indomethacin in a suitable vehicle (e.g., DMSO, ensuring the final concentration in the blood does not exceed 0.1%).
-
Dispense 1 mL aliquots of heparinized human whole blood into sterile polypropylene (B1209903) tubes.
-
Add the test compound dilutions to the blood samples. Include a vehicle control (blood with vehicle only).
-
To induce COX-2 expression, add LPS to a final concentration of 10 µg/mL.
-
Incubate the tubes for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Following incubation, centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
COX-1 Activity (TXB2 Measurement):
-
Prepare a series of dilutions of this compound and Indomethacin as described for the COX-2 assay.
-
Dispense 1 mL aliquots of heparinized human whole blood into sterile polypropylene tubes.
-
Add the test compound dilutions to the blood samples. Include a vehicle control.
-
Allow the blood to clot by incubating the tubes at 37°C for 1 hour. This process activates platelets and stimulates COX-1-dependent TXA2 synthesis, which is rapidly converted to the stable metabolite TXB2.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum supernatant and store at -80°C until analysis.
-
Measure the concentration of TXB2 in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 and TXB2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both COX-1 and COX-2 inhibition by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Conclusion
The ex vivo whole blood assay provides a robust and physiologically relevant method for determining the COX selectivity of compounds like this compound. The data presented demonstrates that the N-octyl amide derivatization of Indomethacin significantly enhances its selectivity for COX-2, making it a promising candidate for a safer anti-inflammatory drug. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers and drug development professionals to evaluate the COX inhibitory profiles of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indomethacin N-octyl Amide in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin (B1671933) N-octyl amide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] This structural modification, achieved by converting the carboxylate group of indomethacin into an N-octyl amide, significantly enhances its selectivity as a cyclooxygenase-2 (COX-2) inhibitor over cyclooxygenase-1 (COX-1).[1][2] This increased selectivity presents a promising avenue for mitigating the gastrointestinal side effects commonly associated with non-selective COX inhibitors.[2][3] The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory compounds.[4][5] This document provides detailed application notes and experimental protocols for utilizing Indomethacin N-octyl amide in the carrageenan-induced paw edema model.
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the COX-2 enzyme.[2] In the inflammatory cascade, the COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][3] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.[3][6]
Physicochemical and Pharmacological Properties
This compound is a crystalline solid that is poorly soluble in water, necessitating the use of a vehicle for in vivo administration.[3] Its enhanced selectivity for COX-2 is a key pharmacological feature.[1][2]
Data Presentation
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and its parent compound, indomethacin, against COX-1 and COX-2 enzymes.
| Compound | Target | IC50 | Species |
| This compound | COX-1 | 66 µM | Ovine |
| COX-2 | 40 nM | Human Recombinant | |
| Indomethacin | COX-1 | 0.67 µM | Ovine |
| COX-2 | 0.05 µM | Human Recombinant |
IC50: Half-maximal inhibitory concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | Expected maximal edema | 0% |
| This compound | 5 | Expected reduction in edema | Calculated value |
| This compound | 10 | Expected greater reduction | Calculated value |
| This compound | 20 | Expected maximal reduction | Calculated value |
| Indomethacin (Reference) | 10 | 0.12 | 87.3%[4] |
% Inhibition = [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to its poor aqueous solubility, this compound requires a vehicle for administration. A common vehicle is a mixture of DMSO, Tween® 80, and saline.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final dosing solution, take the required volume of the stock solution.
-
Add an equal volume of Tween® 80 and vortex thoroughly.
-
Slowly add the required volume of sterile saline while vortexing to create a stable emulsion.
-
Prepare the dosing solution fresh on the day of the experiment and protect it from light.[3]
Carrageenan-Induced Paw Edema Protocol in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound dosing solution
-
Vehicle solution
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly divide the animals into control and treatment groups.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or the vehicle to the respective groups via oral gavage or intraperitoneal injection.[6][8]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7][8]
-
Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.[8]
Mandatory Visualizations
Caption: Signaling pathway of COX-2 inhibition by this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Indomethacin N-octyl amide in Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical rodent models of inflammation. This document outlines the mechanism of action, preparation, administration protocols, and expected outcomes.
Introduction
This compound is a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] The addition of an N-octyl amide group to the parent compound significantly increases its selectivity for COX-2 over COX-1.[1][2] This enhanced selectivity suggests a reduced potential for gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] The primary mechanism of action is the inhibition of the COX-2 enzyme, which is crucial in the inflammatory cascade responsible for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923).[1][4]
Physicochemical and Pharmacological Properties
This compound is a crystalline solid with poor solubility in water, making specific solvent systems necessary for in vivo administration.[3] It is soluble in organic solvents like dimethylformamide (DMF) and ethanol.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 282728-65-8 | [2] |
| Molecular Formula | C₂₇H₃₃ClN₂O₃ | [2][3] |
| Molecular Weight | 469.0 g/mol | [2][3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2][3] |
| Solubility | DMF: 27 mg/ml, Ethanol: 2 mg/ml | [2] |
| Storage | -20°C | [2][3] |
| Stability | ≥ 4 years at -20°C | [3] |
Table 2: In Vitro Inhibitory Activity
| Target | IC₅₀ | Species | Reference |
| COX-1 | 66 µM | Ovine | [3][5] |
| COX-2 | 40 nM | Human Recombinant | [3][5] |
Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by selectively blocking the COX-2 enzyme in the prostaglandin (B15479496) synthesis pathway. This prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins like PGE₂.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Experimental Protocols
Preparation of Dosing Solutions
Due to its lipophilic nature, this compound requires a vehicle for solubilization.[3][6] A common vehicle is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Tween® 80, and saline.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected vials
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution by dissolving this compound in DMSO. Vortex thoroughly. Gentle warming or sonication can aid dissolution.[3]
-
Final Dosing Solution: For a 1 mg/mL final solution, take 100 µL of the stock solution, add 100 µL of Tween® 80, and vortex. Slowly add 800 µL of sterile saline while vortexing to form a stable emulsion.[3]
Note: Always prepare dosing solutions fresh on the day of the experiment and protect them from light. A vehicle-only control group should be included in all experiments.[3]
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of a compound.[1]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound dosing solution
-
Vehicle control solution
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat.[1]
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p. or p.o.) or vehicle to different groups of rats.[1]
-
After a suitable pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[1]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1][7]
-
Calculate the percentage of inhibition of edema for each dose at each time point compared to the vehicle control group.[1]
Table 3: Example Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Paw Edema Volume (mL) or % Inhibition | |||||
| Vehicle Control | |||||
| This compound (5 mg/kg) | |||||
| This compound (10 mg/kg) | |||||
| This compound (20 mg/kg) |
In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of a compound.[1]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound dosing solution
-
Vehicle control solution
-
Acetic acid solution (0.6% in saline)
-
Observation chambers
Procedure:
-
Fast the mice overnight with free access to water.[1]
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p. or p.o.) or vehicle to different groups of mice.[1]
-
After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.[1]
-
Immediately place each mouse in an individual observation chamber.[1]
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.[1]
-
Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group.[1]
Table 4: Example Data Presentation for Acetic Acid-Induced Writhing Test
| Treatment Group (Dose) | Mean Number of Writhes | % Inhibition |
| Vehicle Control | ||
| This compound (5 mg/kg) | ||
| This compound (10 mg/kg) | ||
| This compound (20 mg/kg) |
Experimental Workflow Diagram
Caption: General workflow for in vivo rodent inflammation studies.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Adverse animal reaction (e.g., distress, lethargy) | - Vehicle toxicity- Compound dose is too high- Rapid injection rate | - Include a vehicle-only control group.- Perform a dose-response study.- Administer injections slowly. |
| Inconsistent or no observable effect | - Incomplete dissolution or precipitation- Dose is too low- Compound degradation | - Ensure complete dissolution of the compound.- Increase the dose.- Prepare fresh solutions for each experiment. |
For further details on troubleshooting and optimizing protocols, refer to BenchChem's guide on the in vivo administration of this compound.[6]
References
Application Notes and Protocols for Quantifying Prostaglandin Production In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds that play crucial roles in a wide array of biological processes, including inflammation, pain, fever, and reproduction.[1] They are derived from arachidonic acid through the cyclooxygenase (COX) pathway.[2] The quantification of prostaglandin (B15479496) production in vitro is essential for understanding their physiological and pathological roles and for the development of novel therapeutics targeting the prostaglandin pathway, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
This document provides detailed application notes and protocols for the most common analytical methods used to quantify prostaglandin production in in vitro models, such as cell cultures. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).
Prostaglandin Synthesis Signaling Pathway
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is subsequently metabolized by various terminal prostaglandin synthases into different prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxanes like TXA2. The specific prostaglandin produced is dependent on the cell type and the specific synthases they express.[4]
Caption: Prostaglandin Synthesis Pathway.
Comparison of Analytical Methods
The choice of analytical method for prostaglandin quantification depends on factors such as the required sensitivity and specificity, sample throughput, cost, and the availability of specialized equipment.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Radioimmunoassay (RIA) |
| Principle | Competitive binding between sample PG and enzyme-labeled PG for a limited number of antibody binding sites.[5][6] | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific quantification.[4][7] | Competitive binding between sample PG and radiolabeled PG for a limited number of antibody binding sites.[8][9] |
| Sensitivity | pg/mL to ng/mL range.[10] | pg/mL range, highly sensitive.[4][11] | pg/mL range, highly sensitive.[8][12] |
| Specificity | Can be prone to cross-reactivity with structurally similar prostaglandins.[4] | High specificity due to separation and mass-based detection.[4] | Generally high specificity, but can have cross-reactivity.[8] |
| Throughput | High, suitable for screening large numbers of samples.[4] | Moderate to high, depending on the system.[1] | Moderate. |
| Cost | Relatively low cost per sample. | High initial equipment cost, lower cost per sample with high throughput. | Moderate, requires handling of radioactive materials.[9] |
| Advantages | High throughput, relatively simple to perform, no specialized equipment beyond a plate reader. | High sensitivity and specificity, can measure multiple prostaglandins simultaneously.[7][13] | High sensitivity.[9] |
| Disadvantages | Potential for cross-reactivity, may require sample extraction.[4][5] | Requires expensive equipment and specialized expertise. | Requires handling of radioactive materials and specialized disposal.[9] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying prostaglandins due to its high throughput and relatively low cost. The most common format is a competitive ELISA.
In a competitive ELISA for prostaglandins, a known amount of enzyme-conjugated prostaglandin competes with the prostaglandin in the sample for binding to a limited number of specific antibody-coated wells.[5][6] After an incubation period, the unbound components are washed away. A substrate is then added, and the resulting color development is inversely proportional to the concentration of prostaglandin in the sample.[5]
References
- 1. Prostaglandins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. uab.edu [uab.edu]
- 3. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 8. A radioimmunoassay for prostaglandin A1 in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Workflow for the Discovery and Evaluation of Selective COX-2 Inhibitors
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the metabolic pathway of arachidonic acid, leading to the production of prostanoids such as prostaglandins (B1171923), thromboxanes, and prostacyclins.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions like gastrointestinal protection and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated in response to pro-inflammatory signals, growth factors, and tumor promoters.[3][5] This induction makes COX-2 a key mediator of inflammation and pain.
The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 has been a major goal in drug discovery.[6] Selective inhibitors aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs like aspirin (B1665792) and ibuprofen.[3] This document provides a detailed experimental workflow for identifying and characterizing novel selective COX-2 inhibitors, from initial enzymatic screening to in vivo efficacy studies.
Part 1: COX-2 Signaling Pathway and a Tiered Experimental Workflow
1.1 The Role of COX-2 in the Arachidonic Acid Cascade
The arachidonic acid (AA) metabolic pathway begins with the release of AA from cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[1][7] Free AA is then metabolized by COX enzymes. Both COX-1 and COX-2 catalyze the conversion of AA to the unstable intermediate, Prostaglandin H2 (PGH2).[2][8] PGH2 is subsequently converted by various tissue-specific isomerases and synthases into a range of bioactive prostanoids, including Prostaglandin E2 (PGE2), which is a major contributor to inflammation, pain, and fever.[8][9] Selective COX-2 inhibitors block this pathway at the COX-2-specific step, thereby reducing the production of inflammatory prostaglandins.
1.2 A Tiered Approach to Inhibitor Screening
A logical, multi-tiered workflow is essential for the efficient discovery and validation of selective COX-2 inhibitors. This process begins with high-throughput in vitro screening to identify potent inhibitors, followed by more complex cell-based assays to confirm activity in a biological context, and culminates in in vivo models to assess anti-inflammatory efficacy.[10]
Part 2: Experimental Protocols and Data Presentation
2.1 Tier 1: In Vitro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes and to calculate the COX-2 Selectivity Index (SI).[2][10]
Methodology: A fluorometric or colorimetric inhibitor screening assay is commonly used.[11][12][13] The assay measures the peroxidase activity of the COX enzyme, which generates a detectable signal from a probe like Amplex™ Red or N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3][13]
Protocol: Fluorometric COX Inhibition Assay
-
Reagent Preparation:
-
Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified recombinant human or ovine COX-1 and COX-2 enzymes in the assay buffer.[10][11]
-
Prepare a 10X working solution of the test compound and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[11]
-
Prepare working solutions of a COX cofactor (e.g., hematin) and a fluorometric probe (e.g., Amplex Red).[3][14]
-
Prepare the substrate solution by dissolving arachidonic acid in a suitable diluent.[3]
-
-
Assay Procedure (96-well format):
-
To each well, add 75 µL of COX Assay Buffer.
-
Add 10 µL of the 10X test compound dilution (or vehicle for control wells).
-
Add 5 µL of the COX cofactor and 5 µL of the fluorometric probe.
-
Initiate the reaction by adding 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[2]
-
Start the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.[12]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2) .[15]
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Test Compound A | 15.2 | 0.76 | 20.0 |
| Test Compound B | >100 | 1.2 | >83.3 |
| Celecoxib (Control) | 13.0 | 0.49 | 26.5 |
Table 1: Example data from in vitro enzymatic assays. A higher SI value indicates greater selectivity for COX-2. Data is illustrative and based on published values.[15]
2.2 Tier 2: Cell-Based Assay for PGE2 Production
Objective: To evaluate the ability of test compounds to inhibit COX-2 activity in a more physiologically relevant cellular environment.[16]
Methodology: This assay involves stimulating cells (e.g., murine macrophages like RAW 264.7 or human monocytes) with lipopolysaccharide (LPS) to induce COX-2 expression.[17][18] The inhibitory effect of the test compounds is then quantified by measuring the amount of Prostaglandin E2 (PGE2) released into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[19]
Protocol: LPS-Induced PGE2 Production Assay
-
Cell Culture:
-
Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
-
Inflammatory Stimulation:
-
Induce COX-2 expression and PGE2 production by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control).[17]
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
PGE2 Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.[20] The general steps include:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a PGE2-HRP conjugate, which competes with the sample PGE2 for binding to the antibody.
-
Washing the plate to remove unbound components.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the known PGE2 standards.
-
Calculate the PGE2 concentration in each sample based on the standard curve.
-
Determine the percent inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Vehicle (Unstimulated) | 55 | - |
| Vehicle + LPS (1 µg/mL) | 1250 | 0% (Reference) |
| Test Compound A (1 µM) + LPS | 310 | 75.2% |
| Celecoxib (1 µM) + LPS | 250 | 80.0% |
Table 2: Example data from a cell-based PGE2 production assay. A significant reduction in PGE2 levels indicates cellular activity of the inhibitor.
2.3 Tier 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To assess the anti-inflammatory efficacy of a lead compound in a well-established animal model of acute inflammation.[10][21]
Methodology: The carrageenan-induced paw edema model is a standard in vivo assay for evaluating anti-inflammatory drugs.[22] An injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The efficacy of the test compound is determined by its ability to reduce this swelling.[10]
Protocol: Rat Paw Edema Assay
-
Animal Acclimation:
-
Use male Wistar rats (180-220g). Acclimate the animals for at least one week before the experiment with free access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Compound Administration:
-
Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups (at various doses).
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer a sub-plantar injection of 0.1 mL of a 1% carrageenan solution (in sterile saline) into the right hind paw of each animal.[10]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw Volume (post-injection) - Paw Volume (pre-injection) .
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .
-
Data Presentation:
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | 0% (Reference) |
| Test Compound A (10 mg/kg, p.o.) | 0.41 ± 0.05 | 51.8% |
| Test Compound A (30 mg/kg, p.o.) | 0.25 ± 0.04 | 70.6% |
| Celecoxib (30 mg/kg, p.o.) | 0.28 ± 0.06 | 67.1% |
Table 3: Example data from the carrageenan-induced paw edema model in rats. A dose-dependent reduction in paw volume indicates in vivo anti-inflammatory efficacy.
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. uwyo.edu [uwyo.edu]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nislabs.com [nislabs.com]
- 17. COX-2 contributes to LPS-induced Stat3 activation and IL-6 production in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cloud-clone.com [cloud-clone.com]
- 20. arborassays.com [arborassays.com]
- 21. diva-portal.org [diva-portal.org]
- 22. In vivo assays for COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Indomethacin N-octyl amide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Indomethacin N-octyl amide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
A1: this compound is an amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. It functions as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4][5][6] Its low aqueous solubility is due to its molecular structure, which includes a large, hydrophobic octyl chain, making it lipophilic and difficult to dissolve in polar solvents like cell culture media.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][7] Ethanol and dimethylformamide (DMF) are also viable options.[2][3][8]
Q3: What are the recommended storage conditions for this compound?
A3: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least three years.[2][9] Stock solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is not recommended to store aqueous solutions; they should be prepared fresh for each experiment.[2]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results can be a consequence of compound degradation, especially if solutions are not prepared fresh.[9] To ensure consistency, it is best to prepare fresh dilutions from a properly stored stock solution for each experiment.[2][9]
Troubleshooting Guide: Precipitation in Cell Culture Media
Issue: Immediate precipitation upon addition of this compound stock solution to cell culture media.
This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it has poor solubility.[1][7]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[2][7] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently vortexing the media.[7] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound's solubility. | Ensure the final DMSO concentration is sufficient, typically between 0.1% and 0.5%, but be mindful of potential solvent toxicity to your cells.[2] |
| Media Components | Components in the cell culture media, such as salts or proteins, may interact with the compound and reduce its solubility.[10] | Test the solubility of the compound in the basal medium versus the complete medium (with serum) to identify any effects of media supplements. |
Issue: Precipitation observed after a period of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation | Evaporation of media in the incubator can lead to an increased concentration of the compound, exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7][11] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[7][11] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[7] |
| Compound Degradation | The compound may degrade over time into less soluble byproducts. | Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions.[9] |
Quantitative Data
Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethylformamide (DMF) | 27 mg/mL | [2][3][8] |
| DMF:PBS (5:2) | 8 mg/mL | [2][8] |
| Ethanol | ≤2 mg/mL | [2][3][8] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4][12]
-
Visually inspect the stock solution for any precipitate before use. If present, warm and vortex to redissolve.[12]
-
Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare a serial dilution of the this compound DMSO stock solution.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[7]
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[7]
-
For a quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[7]
-
The highest concentration that remains clear is the maximum working soluble concentration under those experimental conditions.[7]
Visualizations
Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. benchchem.com [benchchem.com]
storage and stability of Indomethacin N-octyl amide stock solutions
This technical support center provides guidance on the proper storage, handling, and use of Indomethacin (B1671933) N-octyl amide stock solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Indomethacin N-octyl amide and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] Its mechanism of action involves blocking the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for converting arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[5][6] This selective inhibition of COX-2 is a desirable therapeutic characteristic, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
Q2: What are the primary stability concerns for this compound in experimental solutions?
The main stability concerns for this compound are hydrolysis of the amide bond, photodecomposition, and oxidation.[1] Hydrolysis can be catalyzed by acidic or basic conditions, with degradation being particularly rapid in alkaline solutions.[1][8] The parent compound, indomethacin, is also known to be susceptible to degradation upon exposure to light.[1]
Q3: How should I store the solid compound and prepared stock solutions of this compound?
For optimal stability, the solid powder and prepared stock solutions should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 3 years[1][7] |
| In Solvent | -80°C | ≤ 6 months[1] |
| -20°C | ≤ 1 month[1] | |
| Aqueous Solutions | 2-8°C | Prepare fresh, use immediately[1] |
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents but has low aqueous solubility.[2] Approximate solubilities are provided in the table below:
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~27 mg/mL[1][2] |
| DMF:PBS (pH 7.2) (5:2) | ~8 mg/mL[1][2] |
| Ethanol | ~2 mg/mL[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] |
Troubleshooting Guide
Issue 1: Precipitation of the compound upon dilution in aqueous buffer.
-
Cause: The most common reason for precipitation is exceeding the solubility limit in the final aqueous solution.[1]
-
Solution:
-
Reduce Final Concentration: Try lowering the final concentration of this compound in your experiment.[1]
-
Increase Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines.[1]
-
Use a Co-solvent: For in vivo injections, a formulation like 10% DMSO, 5% Tween 80, and 85% saline can improve solubility.[9]
-
Prepare Fresh Dilutions: Always prepare the final aqueous dilution immediately before use and do not store the compound in aqueous solutions.[1][10]
-
Issue 2: Loss of biological activity in the experiment.
-
Cause: The compound may have degraded due to improper storage or handling.[1]
-
Solution:
-
Proper Storage: Ensure that stock solutions are stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles.[1]
-
pH Considerations: If your experimental buffer has a pH above 7.4, the amide bond may have hydrolyzed.[1] Whenever possible, maintain a neutral or slightly acidic pH. If an alkaline pH is necessary, minimize the incubation time.[1][9]
-
Protection from Light: Indomethacin and its derivatives are susceptible to photodegradation.[1] Protect your solutions from light by using amber vials or covering containers with aluminum foil.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions for each experiment to ensure consistent activity.[10]
-
Issue 3: Inconsistent experimental results.
-
Cause: Inconsistent results can be a consequence of compound degradation over time, leading to a decrease in the active concentration of your solution.[10]
-
Solution:
-
Verify Compound Purity: If you have doubts about the quality of your solid compound, consider obtaining a new batch from a reputable supplier.[10]
-
Prepare Fresh Solutions: This is the most reliable way to ensure a consistent concentration of the active compound for each experiment.[10]
-
Perform Quality Control: If a stock solution must be stored, it is advisable to perform a quality control check, such as HPLC, to assess its purity before use.[10]
-
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for In Vivo Studies
This protocol describes the preparation of a dosing solution of this compound using a common vehicle for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
-
Vehicle Preparation and Final Dosing Solution:
-
A common vehicle composition is 10% DMSO, 10% Tween® 80, and 80% saline.[5]
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a sterile vial.
-
Add the corresponding volume of Tween® 80 and vortex to mix.
-
Slowly add the sterile saline while vortexing to form a stable emulsion. The final solution should be a clear or slightly opalescent, homogenous suspension.[5]
-
Example for a 1 mg/mL final solution:
-
Start with a 10 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the stock solution.
-
Add 100 µL of Tween® 80 and vortex.
-
Add 800 µL of sterile saline and vortex thoroughly.[5]
-
-
Note: Prepare the dosing solution fresh on the day of the experiment.[5]
-
Protocol 2: Solubility Determination using the Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2]
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or 0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a glass vial, ensuring undissolved solid is clearly visible.[2]
-
Add a known volume of the desired aqueous buffer to the vial.[2]
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[2]
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is necessary.[2]
-
After equilibration, stop the shaker and allow the suspension to settle.[2]
-
Separate the undissolved solid from the saturated solution by either centrifugation at high speed to pellet the solid or by filtering the supernatant through a 0.22 µm syringe filter. Ensure the filter material does not bind to the compound.[2]
-
Carefully take an aliquot of the clear, saturated supernatant.[2]
-
Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method.[2]
Visualizations
Caption: COX-2 signaling pathway and its inhibition.
Caption: Workflow for in vivo administration.
Caption: Solubility challenges and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimizing reaction conditions for Indomethacin N-octyl amide synthesis
Welcome to the technical support center for the synthesis of Indomethacin (B1671933) N-octyl amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Indomethacin N-octyl amide?
A1: The two most prevalent and effective methods for synthesizing this compound are the Acid Chloride Formation Followed by Amination and the Direct Amide Coupling methods.[1] The choice between these methods may depend on the availability of reagents, desired scale, and purification strategy.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Common culprits include incomplete activation of the carboxylic acid, suboptimal reaction temperature or time, or the use of impure reagents. Ensure your starting indomethacin is of high purity and that all solvents are anhydrous. For direct coupling methods, the choice and amount of coupling agent are critical.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A3: In the direct amide coupling method using carbodiimides like DCC, a common byproduct is the corresponding N-acylurea, which can be difficult to remove.[2] Other potential byproducts can arise from side reactions of the activated indomethacin intermediate. Careful monitoring of the reaction by TLC can help minimize byproduct formation by stopping the reaction at the optimal time.
Q4: How can I effectively purify the final this compound product?
A4: The most common methods for purifying this compound are column chromatography and recrystallization.[1] For column chromatography, a silica (B1680970) gel stationary phase with an eluent system such as ethyl acetate/hexane is often effective.[3] Recrystallization from a suitable solvent can also yield a high-purity product.
Q5: The synthesized this compound shows inconsistent results in biological assays. What could be the issue?
A5: Inconsistent biological activity can be due to the degradation of the compound.[4] this compound can be susceptible to hydrolysis, photodegradation, and oxidation.[5] It is crucial to store the compound properly, typically at -20°C in a light-resistant container, and to prepare fresh solutions for biological experiments whenever possible.[5]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion Rate
| Potential Cause | Recommended Solution |
| Insufficient activation of Indomethacin's carboxylic acid. | Method A: Ensure complete conversion to the acid chloride by using a slight excess of the chlorinating agent (e.g., thionyl chloride) and allowing for adequate reaction time. Method B: Use a sufficient molar ratio of the coupling agent (e.g., DCC, EDC). A 1:1 to 1.2:1 ratio of coupling agent to indomethacin is a good starting point. |
| Suboptimal reaction temperature. | For the acid chloride method, the amidation step is typically carried out at room temperature.[1] For direct coupling, the reaction is also often run at room temperature.[6] If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be attempted, but this may also increase byproduct formation. |
| Inadequate reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Reactions can take several hours to reach completion. |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of dicyclohexylurea (DCU) byproduct (from DCC coupling). | DCU is largely insoluble in many organic solvents.[7] After the reaction, the mixture can be filtered to remove the precipitated DCU. A subsequent wash of the organic layer with an acidic solution can help remove any remaining traces. |
| Co-elution of product and impurities during column chromatography. | Optimize the solvent system for TLC to achieve better separation between the product and impurities before attempting column chromatography. A gradient elution may be necessary. |
| Product oiling out during recrystallization. | Ensure the correct solvent or solvent mixture is chosen for recrystallization. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures. |
Experimental Protocols
Method A: Acid Chloride Formation Followed by Amination
-
Activation of Indomethacin: In a round-bottom flask under an inert atmosphere, dissolve Indomethacin (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or benzene.[1] Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at room temperature.[1] The reaction can be gently heated if necessary.[1] Monitor the formation of the acid chloride by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).
-
Amidation: In a separate flask, dissolve octylamine (B49996) (1-1.2 equivalents) and a base such as triethylamine (B128534) or pyridine (B92270) (to neutralize the HCl byproduct) in an anhydrous aprotic solvent.[1] Cool the amine solution in an ice bath and slowly add the previously prepared Indomethacin acid chloride solution.
-
Work-up and Purification: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.[1] Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Method B: Direct Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve Indomethacin (1 equivalent), octylamine (1-1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).[8]
-
Coupling Reaction: To the stirred solution, add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1-1.2 equivalents) portion-wise at 0°C.[6] Allow the reaction to warm to room temperature and stir for several hours.[6] Monitor the reaction progress by TLC.
-
Work-up and Purification: If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[3] Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and catalysts.[3] Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[3]
Data Presentation
Table 1: Recommended Molar Ratios of Key Reactants
| Reactant | Method A (vs. Indomethacin) | Method B (vs. Indomethacin) |
| Chlorinating Agent (e.g., SOCl₂) | 1.1 - 1.5 equivalents | N/A |
| Octylamine | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents |
| Base (e.g., Triethylamine) | 1.1 - 1.5 equivalents | N/A (or as needed) |
| Coupling Agent (e.g., DCC, EDC) | N/A | 1.0 - 1.2 equivalents |
| Catalyst (e.g., DMAP) | N/A | 0.1 - 0.2 equivalents |
Table 2: Typical Reaction Conditions
| Parameter | Method A | Method B |
| Solvent | Anhydrous DCM, Benzene | Anhydrous DCM, DMF |
| Temperature | Activation: RT to gentle heating; Amidation: 0°C to RT | 0°C to Room Temperature |
| Reaction Time | Several hours (monitor by TLC) | Several hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Mandatory Visualization
Caption: General workflows for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid hydrolysis and photodegradation of Indomethacin N-octyl amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis and photodegradation of Indomethacin (B1671933) N-octyl amide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Indomethacin N-octyl amide?
A1: The primary degradation pathways for this compound are hydrolysis of the amide bond and photodegradation. Hydrolysis is significantly accelerated under alkaline conditions, leading to the cleavage of the N-octyl amide bond to form indomethacin and octylamine.[1] Photodegradation can occur upon exposure to light, particularly UV radiation, and may involve complex reactions including cleavage of the amide bond and modifications to the indole (B1671886) ring structure.[2][3][4]
Q2: How should I store solid this compound and its solutions to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container at -20°C.[5] When preparing stock solutions, use a suitable organic solvent such as DMSO or ethanol (B145695) and store them in small aliquots in light-protected vials at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage.[6]
Q3: Can I use a stock solution of this compound that has been stored for an extended period?
A3: It is not recommended to use stock solutions that have been stored beyond the recommended periods (six months at -80°C or one month at -20°C).[6] Amide bonds, while more stable than esters, can still undergo hydrolysis over time, especially in the presence of trace amounts of water in the solvent.[5] Before use, it is advisable to visually inspect the solution for any signs of precipitation or color change. For critical experiments, a purity check using a validated HPLC method is recommended.
Q4: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A4: Yes, inconsistent results are a common consequence of compound degradation.[5] If the concentration of the active compound decreases due to hydrolysis or photodegradation, it will directly impact the experimental outcome. To troubleshoot, verify the purity of your solid compound, always prepare fresh solutions before each experiment, and ensure that all handling steps are performed with protection from light and exposure to alkaline conditions.
Q5: What are the visual indicators of this compound degradation?
A5: A change in the physical appearance of the solid powder, such as discoloration, can be an indicator of chemical degradation, potentially due to oxidation or photodegradation.[5] For solutions, the appearance of precipitates or a change in color may suggest degradation or solubility issues. If any visual changes are observed, it is strongly advised not to use the product.[5]
Troubleshooting Guides
Issue 1: Loss of biological activity in an experiment.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.[5][6]
-
Check Solution Age: Ensure that freshly prepared or properly stored stock solutions were used. Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Evaluate Experimental Buffer pH: If the experimental buffer has a pH greater than 7.4, the amide bond may have undergone hydrolysis.[7] Consider using a buffer with a neutral or slightly acidic pH if the experimental conditions allow.
-
Protect from Light: During the experiment, protect all solutions containing this compound from light by using amber-colored vials or wrapping containers in aluminum foil.[6]
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary hydrolysis products of this compound are expected to be indomethacin and octylamine. The main degradation products of indomethacin itself are 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[3][8] Compare the retention times of the unknown peaks with standards of these potential degradation products.
-
Review Experimental Conditions: Analyze the pH, temperature, and light exposure during the sample preparation and analysis to identify potential causes of degradation.
-
Perform Forced Degradation Study: To confirm the identity of the degradation peaks, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal) to observe the formation of specific degradation products.[9]
-
Quantitative Data on Degradation
While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the following tables provide data for the parent compound, Indomethacin. This information can serve as a valuable reference point, keeping in mind that the N-octyl amide derivative is generally expected to be more resistant to hydrolysis than the parent carboxylic acid.
Table 1: Stability of Indomethacin in Aqueous Solutions at Different pH Values
| pH | Temperature (°C) | Stability | Reference |
| < 7.4 | Not specified | Stable | [7] |
| 7.4 | Not specified | No change up to 24 hours | [7] |
| 10.7 (in 0.1 M Na2CO3) | Not specified | 75% loss in 80 minutes | [7] |
| 9.9 (in Na2CO3/buffer) | Not specified | Less decomposition than at pH 10.7 | [7] |
Table 2: Kinetics of Photodegradation of Indomethacin (10⁻⁵ M) in Aqueous Solution
| Light Source | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |
| 254 nm | 0.055 | 12.6 | [10] |
| 310 nm | 0.0156 | 44 | [10] |
| Sunlight | 9.3 x 10⁻⁴ | 744 | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for the quantitative analysis of this compound and its degradation products. It should be optimized and validated for your specific instrumentation.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 319 nm.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation: Dilute the samples from your stability study to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples. The peak area of this compound is used to quantify its concentration. Degradation products will appear as separate peaks.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[9]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a set period (e.g., 2 hours).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a set period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) or sunlight for a set period.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for a set period.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method alongside an unstressed control sample.
Visualizations
Caption: Proposed hydrolysis pathway for this compound.
Caption: Putative photodegradation pathways for this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Experimental evidence for amide hydrolysis of indomethacin in rabbit skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.formosapublisher.org [journal.formosapublisher.org]
- 10. researchgate.net [researchgate.net]
vehicle formulation for poorly water-soluble compounds like Indomethacin N-octyl amide
Welcome to the Technical Support Center for the formulation of poorly water-soluble compounds like Indomethacin N-octyl amide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a poorly water-soluble compound?
A1: this compound possesses a molecular structure with significant hydrophobic characteristics. The presence of the N-octyl chain and the overall lipophilic nature of the molecule contribute to its low solubility in aqueous solutions. Its parent compound, indomethacin, is also known for its poor water solubility.
Q2: What are the initial steps to consider when selecting a vehicle for a compound like this compound?
A2: The initial steps involve characterizing the physicochemical properties of the compound, such as its solubility in various organic solvents and lipids. It is also crucial to consider the intended route of administration (e.g., oral, parenteral, topical) as this will significantly influence the choice of excipients and the overall formulation strategy. The desired concentration of the final formulation is another key factor.
Q3: What are the most common strategies to enhance the solubility of poorly water-soluble drugs?
A3: Several techniques are employed to improve the solubility of hydrophobic drugs. These include:
-
Particle size reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.
-
Use of co-solvents: Water-miscible organic solvents can be added to aqueous systems to increase the solubility of non-polar compounds.
-
pH adjustment: For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form.
-
Surfactants: These agents form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
-
Lipid-based formulations: These include solutions, suspensions, emulsions, and self-emulsifying drug delivery systems (SEDDS), which are effective for lipophilic drugs.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation of the Compound During Formulation or Upon Dilution
| Potential Cause | Troubleshooting Step | Rationale |
| Exceeded Solubility Limit | Decrease the concentration of the compound in the stock solution or final formulation. | Every compound has a saturation solubility in a given solvent system. Exceeding this limit will lead to precipitation. |
| Incompatible Solvent System | Screen a wider range of co-solvents or surfactants. Consider a lipid-based system if the compound is highly lipophilic. | The choice of excipients is critical for maintaining the solubility of the drug. |
| pH Shift | Ensure the pH of the dilution buffer is compatible with the formulated compound. For ionizable drugs, maintain the pH at a level where the ionized (more soluble) form is predominant. | Changes in pH can significantly alter the solubility of ionizable compounds. |
| Temperature Fluctuation | Prepare and store the formulation at a controlled temperature. Some compounds are less soluble at lower temperatures. | Solubility is often temperature-dependent. |
Issue 2: Phase Separation or Instability of the Formulation Over Time
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Emulsification (for emulsions) | Increase the energy input during emulsification (e.g., higher homogenization speed or longer sonication time). Optimize the surfactant-to-oil ratio. | Proper emulsification is crucial for the stability of lipid-based formulations. |
| Incompatible Excipients | Review the compatibility of all excipients in the formulation. Some combinations can lead to instability. | Excipient interactions can compromise the integrity of the formulation. |
| Microbial Growth | For aqueous-based formulations, consider adding a suitable preservative. | Microbial contamination can lead to physical and chemical instability. |
| Chemical Degradation | Protect the formulation from light and oxygen, and store it at the recommended temperature. Perform stability studies to assess chemical degradation over time. | Poorly soluble compounds can be susceptible to hydrolysis or oxidation. |
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and the inhibitory activity of the compound.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference(s) |
| Ethanol | ≤2 mg/mL | |
| Dimethylformamide (DMF) | 27 mg/mL | |
| DMF:PBS (5:2) | 8 mg/mL | |
| Aqueous Buffer (PBS, pH 7.2) | Very low (~0.05 mg/mL for parent Indomethacin) |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Species | Reference(s) |
| COX-1 | 66 µM | Ovine | |
| COX-2 | 40 nM | Human Recombinant |
Experimental Protocols
Protocol 1: Preparation of a Dosing Solution for In Vivo Studies
This protocol describes the preparation of a common vehicle for poorly water-soluble compounds for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely (e.g., to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Vehicle Preparation and Final Dosing Solution:
-
A common vehicle composition is 10% DMSO, 10% Tween® 80, and 80% saline.
-
To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a sterile vial.
-
Add the corresponding volume of Tween® 80 and vortex to mix.
-
Slowly add the sterile saline while vortexing to form a stable emulsion. The final solution should be a clear or slightly opalescent, homogenous suspension.
-
Example for a 1 mg/mL final solution:
-
Start with a 10 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the stock solution.
-
Add 100 µL of Tween® 80 and vortex.
-
Add 800 µL of sterile saline and vortex thoroughly.
-
-
Note: Prepare the dosing solution fresh on the day of the
-
Technical Support Center: Troubleshooting COX Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Cyclooxygenase (COX) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in COX inhibition assays?
Inconsistent results in COX inhibition assays can stem from several factors, including reagent preparation, experimental technique, and data analysis. Key sources of variability include:
-
Compound Precipitation: Test compounds with low solubility can precipitate in the assay buffer, interfering with the results.
-
Inaccurate Pipetting: Small volumes are often used in these assays, and even minor pipetting errors can lead to significant variations.
-
Reagent Degradation: Enzymes (COX-1/COX-2), substrates (arachidonic acid), and detection probes can be sensitive to storage conditions and freeze-thaw cycles.
-
Incubation Times and Temperatures: Deviations from the optimal incubation times and temperatures can affect enzyme activity and reaction rates.
-
Microplate Reader Settings: Incorrect wavelength settings or improper gain adjustments can lead to inaccurate readings.
-
Assay-Specific Interference: Some test compounds may interfere with the detection method itself (e.g., by absorbing light at the same wavelength as the product).
Q2: My positive control shows lower than expected inhibition. What should I do?
Lower-than-expected inhibition from a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) often points to issues with the enzyme or the inhibitor itself.
-
Check Enzyme Activity: Verify the activity of your COX enzyme. Perform a control experiment with the enzyme and substrate alone to ensure it is active. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
-
Verify Inhibitor Concentration: Ensure the inhibitor stock solution was prepared correctly and has not degraded. If possible, use a fresh, validated batch of the inhibitor.
-
Review Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate is critical. Ensure this step is performed according to the protocol to allow for binding.
Q3: My negative control (vehicle) is showing significant inhibition. What could be the cause?
When the vehicle control (e.g., DMSO) shows inhibition, it suggests a component of the assay buffer or the vehicle itself is interfering with the reaction.
-
Vehicle Concentration: High concentrations of solvents like DMSO can inhibit COX enzyme activity. It is recommended to keep the final DMSO concentration below 1%.
-
Contaminated Reagents: Check for contamination in the assay buffer, substrate solution, or other reagents.
-
Autoxidation of Substrate: The substrate (arachidonic acid) can undergo autoxidation, leading to a background signal that can be misinterpreted as inhibition. Ensure the substrate is stored properly and handled according to the manufacturer's instructions.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells is a common issue that can obscure real results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high replicate variability.
Potential Causes & Solutions:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of error.
-
Solution: Ensure all users are trained on proper pipetting technique, including maintaining a consistent angle, speed, and pre-wetting the pipette tip. Use calibrated pipettes and appropriate tip sizes. For viscous liquids, consider using reverse pipetting.
-
-
Reagent Mixing: Incomplete mixing of reagents can lead to concentration gradients across the plate.
-
Solution: Gently vortex or invert all reagent solutions before dispensing. When preparing a master mix, ensure it is homogenous before aliquoting into wells.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and alter results.
-
Solution: Avoid using the outer wells of the plate for critical samples. Alternatively, fill the outer wells with sterile buffer or water to create a humidity barrier. Sealing plates during incubation can also minimize evaporation.
-
-
Temperature Fluctuations: Temperature differences between reagents and the assay plate can impact enzyme activity and reaction volumes.
-
Solution: Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.
-
Data Comparison: Inconsistent vs. Consistent Replicates
| Sample ID | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average | Std. Dev. | CV (%) |
| Inconsistent | 0.85 | 0.65 | 0.95 | 0.82 | 0.15 | 18.3% |
| Consistent | 0.85 | 0.82 | 0.87 | 0.85 | 0.025 | 2.9% |
A Coefficient of Variation (CV) of <10% is generally considered acceptable for replicate wells.
Issue 2: Inconsistent IC50 Values Between Experiments
Variability in the half-maximal inhibitory concentration (IC50) for a test compound across different experimental runs can make it difficult to determine its true potency.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes & Solutions:
-
Reagent Stability: The activity of purified COX enzymes can degrade with multiple freeze-thaw cycles. Similarly, test compounds may be unstable in the assay buffer.
-
Solution: Aliquot enzymes and compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the compound for each experiment.
-
-
Assay Conditions: Minor variations in incubation time, temperature, or buffer pH can significantly impact enzyme kinetics and inhibitor binding, leading to shifts in IC50 values.
-
Solution: Strictly adhere to a standardized protocol. Ensure all incubations are precisely timed and that temperature-controlled equipment is calibrated and stable.
-
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Variations in the arachidonic acid concentration will alter the apparent potency of the inhibitor.
-
Solution: Prepare the substrate solution fresh and accurately for each experiment. Maintain a fixed and optimized substrate concentration, typically at or near the Michaelis constant (Km), across all experiments to ensure comparability.
-
-
Data Analysis: How data is normalized and how the dose-response curve is fitted can affect the calculated IC50 value.
-
Solution: Normalize the data to the 0% and 100% inhibition controls on each individual plate. Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic) to fit the curves.
-
Data Comparison: Impact of Substrate Concentration on IC50
| Inhibitor | Substrate [AA] | IC50 (nM) for COX-2 |
| Celecoxib | 1 µM | 50 |
| Celecoxib | 10 µM | 150 |
Note: For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50 value.
Experimental Protocols
Protocol: Colorimetric COX Inhibition Assay
This protocol provides a general method for measuring COX activity and inhibition using a colorimetric plate-based assay.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (Cofactor)
-
Arachidonic Acid (Substrate)
-
Colorimetric Probe (e.g., TMPD)
-
Test Inhibitors and Controls (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of all reagents. Allow all components to equilibrate to room temperature.
-
Assay Plate Setup:
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of Heme to each well.
-
Add 10 µL of the test inhibitor, positive control, or vehicle (DMSO) to the appropriate wells.
-
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to each well to start the reaction.
-
Detection: Immediately add 10 µL of the colorimetric probe (TMPD).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway
COX Signaling Pathway
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins (B1171923) and other pro-inflammatory mediators.
Caption: The arachidonic acid cascade via COX-1 and COX-2.
Technical Support Center: Purification Strategies for DCU Byproduct Removal
Welcome to the technical support center for the removal of dicyclohexylurea (DCU) byproduct from chemical syntheses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing DCU.
Frequently Asked Questions (FAQs)
Q1: What is dicyclohexylurea (DCU) and why is it a problem in my synthesis?
A1: Dicyclohexylurea (DCU) is a common byproduct generated when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in reactions like esterifications or amide bond formations.[1] While chemically inert and generally not interfering with the reaction itself, DCU's low solubility in many common organic solvents makes its removal from the final product challenging.[1] Incomplete removal of DCU can lead to contamination of the desired product, impacting its purity, overall yield, and performance in subsequent applications.[1]
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most effective strategies for DCU removal leverage its poor solubility. The main techniques include:
-
Filtration: This is the most common method. As DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile), it precipitates out and can be separated by simple filtration.[1]
-
Crystallization: The solubility of DCU is temperature-dependent. By dissolving the crude product in a suitable hot solvent and then allowing it to cool, the desired product may crystallize, leaving the DCU in the mother liquor, or vice-versa.[1]
-
Solvent Precipitation (Anti-Solvent Method): By adding a solvent in which your product is soluble but DCU is not (an anti-solvent), you can selectively precipitate the DCU, which is then removed by filtration.[1]
Q3: Are there alternative coupling reagents that avoid the formation of DCU?
A3: Yes, several alternatives to DCC can circumvent the issue of DCU formation. A notable example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). EDC is a water-soluble carbodiimide (B86325), and its corresponding urea (B33335) byproduct is also water-soluble, which allows for easy removal through a simple aqueous workup.[1][2] Another option is Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct (diisopropylurea, DIU) that can be easier to remove from the reaction mixture.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| DCU is not precipitating from the reaction mixture. | The solution may be supersaturated with DCU. | Induce crystallization by scratching the inside of the flask with a glass rod. Cooling the flask in an ice bath for 15-30 minutes can also promote precipitation.[1] |
| DCU passes through the filter paper during filtration. | The DCU particles may be too fine. | Use a filter paper with a finer porosity or a membrane filter. Alternatively, a filter aid like Celite® can be used to create a pad on the filter paper to trap fine particles.[1] |
| The filter clogs during filtration. | The DCU precipitate is too fine or has agglomerated. | Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger Buchner funnel or applying a vacuum can help to speed up the filtration process.[1] |
| DCU co-precipitates or co-crystallizes with the desired product. | The product and DCU have similar solubility profiles in the chosen solvent. | Optimize the recrystallization solvent system, potentially using a solvent mixture to improve separation. A slower crystallization process can lead to the formation of purer crystals of the target compound.[1] |
| Residual DCU remains in the final product after purification. | Incomplete initial precipitation or DCU is trapped within the product crystals. | Repeat the precipitation step by re-dissolving the crude product and adding an anti-solvent. A second recrystallization of the product can also help to remove trapped DCU. If using column chromatography, consider a different eluent system, as DCU can sometimes co-elute with the product.[1] |
Data Presentation: DCU Removal Efficiency
While precise quantitative comparisons of DCU removal efficiency are not extensively documented in the literature, the following table provides an illustrative overview based on qualitative descriptions of the effectiveness of common purification strategies. The actual efficiency will vary depending on the specific reaction conditions, solvent systems, and the properties of the desired product.
| Purification Method | Illustrative Removal Efficiency (%) | Key Considerations |
| Direct Filtration | 80 - 95 | Highly dependent on the insolubility of DCU in the reaction solvent. Cooling can increase precipitation. |
| Solvent Precipitation (Anti-Solvent) | 85 - 98 | Efficiency relies on the choice of a suitable anti-solvent where the product remains soluble. Multiple precipitations may be necessary. |
| Recrystallization | 90 - 99+ | Can be very effective but requires careful solvent selection to maximize product recovery and DCU removal. |
| Column Chromatography | Variable | Can be highly effective but DCU may co-elute with the product depending on the stationary and mobile phases.[1] |
| Aqueous Wash (with water-soluble carbodiimide like EDC) | >99 | This method avoids DCU formation altogether, with the water-soluble urea byproduct being easily removed by extraction.[1][2] |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol outlines the general steps for removing precipitated DCU from a reaction mixture.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. If DCU has not fully precipitated, cool the flask in an ice bath for 15-30 minutes to maximize precipitation.[1]
-
Filtration Setup: Assemble a Büchner funnel with a piece of filter paper that fits snugly over the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wetting the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure it lies flat and creates a good seal.[1]
-
Filtration: Turn on the vacuum and carefully pour the reaction mixture into the center of the funnel.
-
Washing: Wash the collected DCU solid on the filter paper with a small amount of cold reaction solvent to recover any of the desired product that may be trapped in the filter cake.[1]
-
Collection: The filtrate in the flask contains the desired product and can be carried forward for further purification steps.
Protocol 2: Removal of DCU by Recrystallization
This method is suitable when the desired product is a solid and can be purified by recrystallization, leaving the DCU dissolved in the mother liquor.
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The DCU should ideally be soluble in this solvent at both room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product containing DCU in a minimal amount of the chosen solvent by heating the mixture with stirring.[1]
-
Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the purified product should crystallize out. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved DCU.[1]
-
Drying: Dry the purified crystals to remove any remaining solvent.
Visualizations
Caption: Decision workflow for selecting a suitable DCU purification strategy.
Caption: Step-by-step workflow for DCU removal by filtration.
Caption: Step-by-step workflow for purification by recrystallization.
References
Technical Support Center: Oral Administration of Lipophilic Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral administration of lipophilic drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of lipophilic drugs?
A1: The main obstacles in formulating lipophilic drugs for oral delivery include:
-
Poor aqueous solubility: Lipophilic drugs inherently have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]
-
Low and variable oral bioavailability: Due to their poor solubility and dissolution, only a small and often inconsistent fraction of the administered drug is absorbed into the systemic circulation, leading to suboptimal therapeutic efficacy.[1][2]
-
High first-pass metabolism: Many lipophilic drugs are extensively metabolized by enzymes in the gut wall and liver (first-pass effect) before reaching systemic circulation, further reducing their bioavailability.[1][3] Some formulation strategies can promote lymphatic transport, which helps to bypass this initial metabolism.[1][3][4]
-
Food effects: The absorption of lipophilic drugs can be significantly influenced by the presence or absence of food, leading to high variability in clinical outcomes.
Q2: What are the common formulation strategies to enhance the oral bioavailability of lipophilic drugs?
A2: Several advanced formulation strategies are employed to overcome the challenges of delivering lipophilic drugs orally:
-
Lipid-Based Formulations (LBFs): These formulations use lipids and surfactants to improve the solubility and absorption of lipophilic drugs.[1] They are broadly categorized by the Lipid Formulation Classification System (LFCS).[5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, offering advantages like improved stability, controlled release, and enhanced bioavailability.[7][8][9][10][11]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is dispersed in a polymer matrix in an amorphous state. This high-energy form has improved solubility and dissolution rates. Hot-melt extrusion (HME) is a common solvent-free method for preparing ASDs.[12][13][14]
Q3: How do I choose the most appropriate formulation strategy for my lipophilic drug?
A3: The selection of a suitable formulation strategy depends on the physicochemical properties of the drug, such as its melting point, log P value, and dose. The degree of lipophilicity plays a significant role in determining the most appropriate lipid-based formulation.[3][4] A systematic approach involving pre-formulation studies to assess drug solubility in various excipients is crucial.
Troubleshooting Guides
Problem 1: Poor and inconsistent dissolution profiles of my lipophilic drug formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate formulation composition. | Re-evaluate the excipients used. For lipid-based systems, screen different oils, surfactants, and co-surfactants to optimize drug solubilization. For solid dispersions, ensure the chosen polymer is compatible with the drug and provides adequate stabilization of the amorphous form.[12] |
| Drug precipitation upon dilution in aqueous media. | For SEDDS, this is a common issue. Consider formulating a supersaturatable SEDDS (S-SEDDS) by including a precipitation inhibitor (e.g., a polymer like HPMC) in the formulation. |
| Inappropriate dissolution test method. | Standard dissolution methods may not be suitable for lipid-based formulations. Specialized methods like dialysis membrane or reverse dialysis sac methods might be necessary to assess drug release from nanoparticles or emulsions.[15][16] |
Problem 2: High variability in preclinical in vivo studies.
| Possible Cause | Troubleshooting Step |
| Significant food effect. | The presence of food can alter the GI environment and impact the performance of lipid-based formulations. Conduct studies in both fasted and fed states to characterize the food effect. Formulation design can also aim to minimize this variability. |
| Formulation instability in the GI tract. | The formulation may not be stable in the acidic environment of the stomach or in the presence of digestive enzymes. Investigate the formulation's stability in simulated gastric and intestinal fluids.[17] |
| Inappropriate animal model. | The anatomy and physiology of the GI tract can differ significantly between animal models (e.g., rat, dog, pig) and humans.[18] Select an animal model that is most relevant to human GI physiology for the specific research question.[19] |
Data Presentation
Table 1: Comparison of Oral Bioavailability of a Lipophilic Drug in Different Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug (Aqueous Suspension) | 50 ± 15 | 4.0 ± 1.5 | 300 ± 90 | 100 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 250 ± 50 | 1.5 ± 0.5 | 1500 ± 300 | 500 |
| Solid Lipid Nanoparticles (SLNs) | 180 ± 40 | 2.0 ± 0.8 | 1200 ± 250 | 400 |
| Amorphous Solid Dispersion (HME) | 220 ± 60 | 1.8 ± 0.6 | 1350 ± 280 | 450 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Self-Emulsifying Drug Delivery Systems (SEDDS)
Objective: To prepare a liquid SEDDS formulation for a model lipophilic drug.
Materials:
-
Lipophilic drug
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol P)
Methodology:
-
Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Observe the emulsification behavior upon aqueous dilution.
-
Formulation Preparation: a. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40-60°C on a magnetic stirrer to ensure homogeneity. c. Add the pre-weighed drug to the excipient mixture and stir until it is completely dissolved. d. Cool the formulation to room temperature.
-
Characterization: a. Self-Emulsification Time: Add a small amount of the formulation to a specified volume of aqueous medium (e.g., 0.1 N HCl) with gentle agitation and record the time taken for the formation of a clear or bluish-white emulsion. b. Droplet Size and Zeta Potential Analysis: Dilute the formulation with a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
Objective: To prepare drug-loaded SLNs.
Materials:
-
Lipophilic drug
-
Solid lipid (e.g., Compritol 888 ATO)[11]
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Methodology:
-
Preparation of Lipid and Aqueous Phases: a. Melt the solid lipid at a temperature 5-10°C above its melting point.[9] b. Dissolve the lipophilic drug in the molten lipid. c. Separately, heat the aqueous phase containing the surfactant to the same temperature.
-
Homogenization: a. Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for a few minutes to form a coarse pre-emulsion. b. Subject the pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: a. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: a. Particle Size and Zeta Potential: Measure the size distribution and surface charge of the SLNs using DLS. b. Entrapment Efficiency and Drug Loading: Separate the free drug from the SLN dispersion by ultracentrifugation. Quantify the drug in the supernatant and calculate the entrapment efficiency and drug loading.
Protocol 3: In Vitro Dissolution Testing for Lipid-Based Formulations using Dialysis Method
Objective: To evaluate the in vitro drug release from a lipid-based nanoparticle formulation.
Methodology:
-
Place a known amount of the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles.[15]
-
Immerse the sealed dialysis bag in a dissolution vessel containing a known volume of release medium (e.g., simulated intestinal fluid).
-
Maintain the temperature at 37°C and stir at a constant speed.
-
At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
Mandatory Visualizations
Diagram 1: Experimental Workflow for SEDDS Formulation and Characterization
Caption: Workflow for the development and characterization of SEDDS.
Diagram 2: Simplified Absorption Pathway of Lipophilic Drugs from Lipid-Based Formulations
Caption: Absorption pathways for lipophilic drugs from LBFs.
References
- 1. symmetric.events [symmetric.events]
- 2. research.monash.edu [research.monash.edu]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. japsonline.com [japsonline.com]
- 8. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 11. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Indomethacin vs. Indomethacin N-octyl Amide: A Comparative Guide to COX Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) selectivity of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and its derivative, indomethacin N-octyl amide. By presenting key quantitative data, in-depth experimental methodologies, and visual representations of the relevant biological pathways and workflows, this document serves as a comprehensive resource for professionals in the field of inflammation and pain research.
Executive Summary
Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. While its therapeutic effects are primarily mediated through COX-2 inhibition, its concurrent inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. The chemical modification of indomethacin to this compound has been shown to dramatically increase its selectivity for COX-2, offering the potential for a safer anti-inflammatory agent. This guide delineates the experimental evidence supporting this enhanced selectivity.
Data Presentation: COX Inhibition Profile
The inhibitory potency of indomethacin and this compound against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50) values. The data, compiled from in vitro enzyme inhibition assays, is summarized in the table below.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.67 µM | 50 nM (0.05 µM) | 13.4 |
| This compound | 66 µM | 40 nM (0.04 µM) | 1650 |
Key Findings:
-
This compound is a highly potent inhibitor of COX-2, with an IC50 value of 40 nM.
-
Crucially, this compound demonstrates a significantly reduced affinity for COX-1, with an IC50 of 66 µM.
-
This results in a selectivity index of 1650, indicating that this compound is approximately 1650 times more selective for COX-2 over COX-1.
-
In contrast, the parent compound, indomethacin, shows only a 13.4-fold selectivity for COX-2.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine these values, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing COX inhibition.
A Comparative Analysis of Indomethacin N-octyl amide and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Indomethacin N-octyl amide, a selective cyclooxygenase-2 (COX-2) inhibitor, against its parent compound, Indomethacin, and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Celecoxib. This document is intended to be a valuable resource for researchers and professionals in drug development by presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a derivative of the potent, non-selective NSAID, Indomethacin. The chemical modification of the carboxylic acid group to an N-octyl amide functionality drastically alters its pharmacological profile, leading to a significant increase in selectivity for the COX-2 isozyme over the COX-1 isozyme.[1] This enhanced selectivity is a critical attribute in the development of safer anti-inflammatory agents, as the inhibition of COX-1 is associated with gastrointestinal side effects commonly seen with traditional NSAIDs.[2] This guide presents a quantitative comparison of the in vitro inhibitory activity of this compound and other NSAIDs, details the experimental protocols for assessing their efficacy, and illustrates the underlying signaling pathways.
Data Presentation: In Vitro Inhibitory Activity of NSAIDs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected NSAIDs against COX-1 and COX-2 enzymes. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of the drug's preference for inhibiting COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | 66 µM[3][4] | 40 nM[3][4] | >1650[5][6] |
| Indomethacin | 0.009 µM - 0.67 µM[7][8] | 0.026 µM - 0.31 µM[1][7][8] | ~0.03 - 13.4[7] |
| Ibuprofen | 12 µM[7] | 80 µM[7] | 0.15[7] |
| Celecoxib | 39.8 nM - 82 µM[7][9] | 4.8 nM - 6.8 µM[7][9] | 8.3 - 12[7][9] |
Key Observations:
-
This compound demonstrates exceptional selectivity for COX-2, being over 1650 times more potent at inhibiting COX-2 than COX-1.[5][6]
-
Indomethacin , the parent compound, is a potent but non-selective inhibitor of both COX isoforms.[8]
-
Ibuprofen shows a preference for inhibiting COX-1 over COX-2.[7]
-
Celecoxib is a selective COX-2 inhibitor, though its selectivity index is significantly lower than that of this compound.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the pharmacological profiles of different NSAIDs. Below are protocols for key in vitro and in vivo experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Indomethacin, etc.)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Microplate reader
-
Detection kit for prostaglandin (B15479496) E2 (PGE2) or other prostanoids
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the test compound or vehicle control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[10]
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Detection: Measure the amount of PGE2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the anti-inflammatory efficacy of a compound.[5]
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).[5]
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Drug Administration: Administer the test compounds (e.g., this compound, Indomethacin) or vehicle orally or intraperitoneally at specified doses.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[5]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
In Vivo Analgesic Activity: Formalin-Induced Pain
This model is used to evaluate the analgesic effects of a compound, distinguishing between neurogenic and inflammatory pain.[5]
Animal Model: Male Swiss albino mice (20-25 g).
Procedure:
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Drug Administration: Administer the test compounds or vehicle.
-
Induction of Pain: After a set pre-treatment time (e.g., 30-60 minutes), inject 20 µL of a 2.5% formalin solution into the dorsal surface of the right hind paw.[5]
-
Observation: Immediately place the animal in an observation chamber. Record the time the animal spends licking or biting the injected paw in two phases:
-
Data Analysis: Calculate the total time spent in nociceptive behavior for both phases for each group. A significant reduction in this time compared to the control group indicates an analgesic effect.
Mandatory Visualizations
Signaling Pathway of NSAID Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. apexbt.com [apexbt.com]
Indomethacin N-octyl Amide: A Comparative Analysis of COX-2 Inhibition and Cross-Cell Line Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indomethacin N-octyl amide's biological activity, with a focus on its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Due to limited publicly available data on the cross-validation of this compound across a wide range of cell lines, this guide leverages data from its parent compound, Indomethacin, to provide a valuable benchmark for researchers.
Executive Summary
This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, demonstrates significantly enhanced selectivity for the COX-2 enzyme over the COX-1 isoform.[1][2][3][4] This heightened selectivity is a critical attribute, as the inhibition of COX-1 is often associated with undesirable gastrointestinal side effects.[2] This guide presents quantitative data on the inhibitory activity of this compound against COX enzymes and compares its potential cross-cell line performance with that of its well-characterized parent compound.
Data Presentation
Inhibitory Activity Against COX Enzymes
The following table summarizes the in vitro inhibitory potency of this compound and Indomethacin against COX-1 and COX-2 enzymes. The data clearly illustrates the superior selectivity of the N-octyl amide derivative for COX-2.
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Ovine COX-1 | 66 µM[1] | >1650[1] |
| Human Recombinant COX-2 | 40 nM[1] | ||
| Indomethacin | Ovine COX-1 | 0.67 µM[1] | ~13.4[1] |
| Human Recombinant COX-2 | 0.05 µM[1] |
Antiproliferative Activity of Indomethacin Across Various Cancer Cell Lines
While specific data for this compound across multiple cell lines is not widely available, the following table details the antiproliferative activity of its parent compound, Indomethacin. This serves as a valuable reference for potential future investigations into the N-octyl amide derivative's activity in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Leukemia | 204.5 ± 41.5[1] |
| A-549 | Lung Carcinoma | 120.6 ± 31.6[1] |
| PC3 | Prostate Cancer | 160.2 ± 61.5[1] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 270.5 ± 56.3[1] |
| MCF-7 | Breast Cancer (ER-Positive) | 187.2 ± 19.4[1] |
| HCT-116 | Colon Cancer | 50 µg/mL[1] |
| HT-29 | Colon Cancer | 53 µg/mL[1] |
| CACO-2 | Colon Cancer | 30 µg/mL[1] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified ovine COX-1 and human recombinant COX-2.[4]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[4]
-
Arachidonic acid (substrate)[4]
-
Heme (cofactor)[2]
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)[2]
-
Test compound (this compound) dissolved in DMSO[2]
-
Chromogenic cosubstrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[2]
-
Microplate reader[4]
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.[4]
-
Inhibitor Addition: Add various concentrations of the test compound (this compound) or vehicle control (DMSO) to the wells of a microplate containing the enzyme mixture.[2]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.[2][4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid and TMPD to all wells.[2][4]
-
Measurement: Immediately monitor the change in absorbance at a specific wavelength (e.g., 590-620 nm) using a microplate reader. The rate of color change is proportional to the enzyme activity.[4]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of a compound on the viability of adherent cell lines.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
-
Adherent cells (e.g., A-549, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualization
Caption: COX Signaling Pathway and Selective Inhibition by this compound.
Caption: General Experimental Workflow for Cell-Based Activity Assays.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of selective cyclooxygenase-2 (COX-2) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this resource aims to facilitate informed decisions in research and development.
Introduction
Selective COX-2 inhibitors represent a significant class of anti-inflammatory drugs that primarily target the COX-2 enzyme, which is inducible and plays a key role in inflammation and pain.[1][2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1][3] The evaluation of these inhibitors relies on a combination of in vitro assays to determine their potency and selectivity, and in vivo models to assess their efficacy in a physiological context. This guide will delve into these aspects, offering a comparative analysis of prominent selective COX-2 inhibitors.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the in vitro inhibitory activity and in vivo efficacy of several selective COX-2 inhibitors. The in vitro data is presented as the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for COX-2.[4] The in vivo data showcases the effective dose (ED) required to produce a therapeutic effect in animal models.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Model | In Vivo Efficacy (ED50 or other metric) |
| Celecoxib | 14.7 | 0.05 | 294 | Rat Carrageenan-induced Paw Edema | - |
| >100 | 4.0 | >25 | Human Whole Blood Assay | - | |
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 | - | - |
| Lumiracoxib | - | - | - | Rat Carrageenan-induced Paw Edema | ED30: 0.35 mg/kg |
| Rofecoxib | - | - | - | - | - |
| Kuwanon A | >100 | 14 | >7.1 | - | - |
| Indomethacin (Non-selective) | 0.09 | 0.13 | 0.69 | - | - |
| Diclofenac (Non-selective) | 0.11 | 0.15 | 0.73 | Rat Carrageenan-induced Paw Edema | ED30: 0.53 mg/kg |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[4][5][6][7]
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.[4]
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.[8][9]
-
Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to prostaglandins (B1171923) (e.g., PGE2).[9]
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).[10]
-
Arachidonic acid is added to initiate the enzymatic reaction.[4]
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin (B15479496) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA), fluorescence, or radioactivity-based detection.[9]
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory activity of a test compound in vivo.[5]
Methodology:
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.
-
Procedure:
-
The test compound or vehicle is administered orally or via another relevant route to the animals.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the right hind paw of each rat.
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each animal at each time point by comparing the increase in paw volume in the treated group to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
Mandatory Visualization
Caption: COX-2 signaling pathway in inflammation and pain.
Caption: Experimental workflow for evaluating selective COX-2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of COX-2 Selectivity: Indomethacin N-octyl amide versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of Indomethacin (B1671933) N-octyl amide and the well-established COX-2 inhibitor, celecoxib. By presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to offer a comprehensive resource for researchers in the field of anti-inflammatory drug discovery and development.
Quantitative Comparison of Inhibitory Activity
The derivatization of the non-selective non-steroidal anti-inflammatory drug (NSAID) indomethacin into Indomethacin N-octyl amide has been shown to significantly enhance its selectivity for the COX-2 isozyme.[1] This modification is a strategic approach in medicinal chemistry to improve the therapeutic index of established drugs by minimizing the gastrointestinal side effects associated with the inhibition of the cyclooxygenase-1 (COX-1) isozyme.[1]
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity index (SI) of this compound compared to celecoxib. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 66 µM[2] | 40 nM[2] | >1000[2] |
| Celecoxib | 15 µM[3] | 40 nM[3] | >375[3] |
| 30 µM[4] | 50 nM[4] | 600[4] | |
| - | - | ~10-20 times more selective for COX-2 over COX-1[3] | |
| - | - | 30 (commonly cited IC50 ratio)[3][5] |
Key Observations:
-
This compound demonstrates a remarkably high selectivity for COX-2, with a selectivity index reported to be greater than 1000.[2]
-
Celecoxib is also a highly selective COX-2 inhibitor, although the reported selectivity index varies across different studies, ranging from approximately 30 to 600.[3][4][5]
-
The conversion of indomethacin to its N-octyl amide derivative drastically reduces its affinity for COX-1 while maintaining potent inhibition of COX-2, leading to its enhanced selectivity.[6]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for these compounds is typically performed using an in vitro cyclooxygenase (COX) inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[7]
-
Arachidonic acid (substrate)[7]
-
Hematin (cofactor)[7]
-
L-epinephrine (cofactor)[7]
-
Tris-HCl buffer (pH 8.0)[7]
-
Test inhibitors (this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)[7]
-
Microplate reader[6]
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are reconstituted and diluted to the desired concentration in the reaction buffer and kept on ice.[6]
-
Inhibitor Preparation: Stock solutions of the test compounds are prepared and serially diluted to obtain a range of concentrations.[6]
-
Reaction Mixture Preparation: In a 96-well microplate, the reaction buffer, hematin, and L-epinephrine are added to each well.[7]
-
Enzyme Addition: The diluted COX-1 or COX-2 enzyme is added to the respective wells.[6]
-
Inhibitor Addition: The various concentrations of the test inhibitors are added to the enzyme solution. A vehicle control (solvent alone) is also included.[7]
-
Pre-incubation: The enzyme-inhibitor mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[7]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.[7]
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as stannous chloride.[7]
-
Quantification: The amount of prostaglandin (B15479496) produced (e.g., PGE2) is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[8]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide: Choosing Between Biochemical and Cell-Based Assays for COX Inhibitor Screening
Madison, WI - For researchers in pharmacology and drug development, the screening of cyclooxygenase (COX) inhibitors is a critical step in identifying new non-steroidal anti-inflammatory drugs (NSAIDs). The two primary methodologies employed for this purpose, biochemical assays and cell-based assays, offer distinct advantages and limitations. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid scientists in selecting the most appropriate assay for their research goals.
The fundamental difference between these two approaches lies in the environment where inhibition is measured. Biochemical assays utilize purified or recombinant COX-1 and COX-2 enzymes in a cell-free system, offering a direct measure of an inhibitor's interaction with its target enzyme. In contrast, cell-based assays measure COX activity within a living cell, providing a more physiologically relevant context that accounts for factors like cell permeability and metabolism.
At a Glance: Biochemical vs. Cell-Based Assays
| Feature | Biochemical Assays (Cell-Free) | Cell-Based Assays |
| Principle | Measures direct inhibition of purified/recombinant COX enzymes. | Measures COX inhibition within intact cells (e.g., whole blood, cultured cells). |
| Physiological Relevance | Low. Lacks cellular context. | High. Accounts for cell permeability, metabolism, and protein binding. |
| Throughput | High. Amenable to automation and large-scale screening. | Lower to Medium. More complex workflow. |
| Data Interpretation | Simpler. Reflects direct enzyme-inhibitor interaction. | More complex. Results can be influenced by multiple cellular factors. |
| Cost | Generally lower per sample. | Generally higher due to cell culture and more complex reagents. |
| Artifacts | Prone to artifacts from non-specific interactions in a simplified system. | Minimized artifacts from cell separation; reflects a more in vivo-like environment.[1] |
| Best For | Primary high-throughput screening, mechanistic studies. | Secondary screening, lead optimization, confirming cellular activity. |
Performance Data: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The following table summarizes IC50 values for common NSAIDs against COX-1 and COX-2 as determined by both biochemical and cell-based (human whole blood) assays. Note that values can vary between studies based on specific experimental conditions.
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Biochemical | 15 | 0.04 | 375 |
| Cell-Based (Monocytes) | 82 | 6.8 | 12[2] | |
| Diclofenac | Biochemical | 0.8 | 0.03 | 27 |
| Cell-Based (Monocytes) | 0.076 | 0.026 | 2.9[2] | |
| Ibuprofen | Biochemical | 5 | 10 | 0.5 |
| Cell-Based (Monocytes) | 12 | 80 | 0.15[2] | |
| Indomethacin | Biochemical | 0.1 | 0.5 | 0.2 |
| Cell-Based (Monocytes) | 0.009 | 0.31 | 0.029[2] | |
| Rofecoxib | Biochemical | >100 | 0.02 | >5000 |
| Cell-Based (Monocytes) | >100 | 25 | >4.0[2] |
Data compiled from multiple sources and are representative. Absolute values may differ based on specific assay conditions.
The data illustrates that IC50 values can differ significantly between the two assay formats, underscoring the influence of the cellular environment on a compound's apparent activity.
Visualizing the Mechanism and Methods
To better understand the processes involved, the following diagrams illustrate the COX signaling pathway and the typical workflows for both biochemical and cell-based screening assays.
Experimental Protocols
Key Experiment 1: Biochemical COX Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for determining the peroxidase activity of COX.
Objective: To determine the IC50 of a test compound against purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Hemin (cofactor).
-
Test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Arachidonic Acid (substrate).
-
Colorimetric Substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 590 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Hemin, and enzymes according to the manufacturer's instructions. Dilute the test compound to the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme, and 10 µL of the test compound dilution.[3]
-
-
Incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid to initiate the reaction.[3]
-
Measurement: Incubate for exactly two minutes at 25°C, then immediately read the absorbance at 590 nm.[3]
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot percent inhibition versus test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Key Experiment 2: Cell-Based Human Whole Blood Assay
This assay measures COX-1 and COX-2 activity in their native cellular environment.[1] COX-1 activity is measured by the production of thromboxane (B8750289) B2 (TXB2) from platelets, while COX-2 activity is measured by prostaglandin E2 (PGE2) production from monocytes after induction with lipopolysaccharide (LPS).
Objective: To determine the IC50 of a test compound against COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human blood collected into tubes containing an anticoagulant (e.g., heparin).
-
Test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Saline or appropriate buffer for COX-1 stimulation.
-
PGE2 and TXB2 ELISA kits.
-
Centrifuge.
Procedure:
-
Compound Addition: Aliquot 500 µL of whole blood into microfuge tubes. Add the test compound at various concentrations and vortex gently.
-
Pre-incubation: Incubate the tubes for 15-30 minutes at 37°C.
-
COX-2 Assay:
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubate for 24 hours at 37°C.[1]
-
-
COX-1 Assay:
-
In a separate set of tubes, allow the blood to clot naturally for 1 hour at 37°C to measure serum TXB2 as an index of COX-1 activity during platelet aggregation.
-
-
Plasma/Serum Collection:
-
For the COX-2 assay, centrifuge the LPS-treated blood and collect the plasma.
-
For the COX-1 assay, centrifuge the clotted blood and collect the serum.
-
-
Prostanoid Measurement: Dilute the plasma and serum samples as required and measure the concentration of PGE2 (for COX-2) and TXB2 (for COX-1) using specific ELISA kits.
-
Data Analysis: Calculate the percent inhibition of PGE2 and TXB2 production at each concentration of the test compound compared to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition.
Conclusion
The choice between biochemical and cell-based assays for COX inhibitor screening is not a matter of one being definitively superior to the other, but rather which is more suitable for the specific stage of research. Biochemical assays are invaluable for high-throughput primary screening to identify initial hits and for detailed mechanistic studies of enzyme-inhibitor interactions. Cell-based assays, particularly the human whole blood assay, are indispensable for secondary screening and lead optimization, as they provide a more accurate prediction of a compound's potential efficacy and selectivity in a physiological setting. For a comprehensive drug discovery program, a strategic application of both methodologies is the most effective approach.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Gastrointestinal Landscape of Indomethacin: A Comparative Guide to Safer Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gastrointestinal (GI) side effects of indomethacin (B1671933) and its derivatives. It synthesizes experimental data to offer a clear perspective on the performance of these alternatives, supported by detailed methodologies and visual representations of key biological pathways.
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its clinical utility is often hampered by a significant risk of gastrointestinal complications, ranging from mild irritation to severe ulceration and bleeding.[1] This guide delves into the GI side effects of indomethacin and evaluates the safety profiles of several of its derivatives, which have been engineered to mitigate these adverse effects.
The Mechanism of Indomethacin-Induced Gastrointestinal Injury
Indomethacin's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the inhibition of COX-2 is responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa leads to a depletion of protective prostaglandins.[2][3][4] This disruption of the mucosal defense system is a key initiating event in indomethacin-induced gastropathy.
The downstream consequences of COX-1 inhibition are multifaceted. Reduced prostaglandin (B15479496) synthesis leads to decreased mucus and bicarbonate secretion, diminished mucosal blood flow, and increased gastric acid secretion.[2] This creates an environment susceptible to injury. Furthermore, indomethacin can directly irritate the gastric epithelium. The subsequent inflammatory cascade involves the activation of neutrophils and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which further exacerbate mucosal damage.[5][6]
Indomethacin [label="Indomethacin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX1 [label="COX-1 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Reduced Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Mucosal_Defense [label="Impaired Mucosal Defense\n(↓ Mucus, ↓ Bicarbonate, ↓ Blood Flow)", fillcolor="#FBBC05", fontcolor="#202124"]; Topical_Irritation [label="Direct Topical Irritation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutrophils [label="Neutrophil Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↑ Pro-inflammatory Cytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ulceration [label="Gastric Ulceration & Bleeding", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Indomethacin -> COX1; Indomethacin -> Topical_Irritation; COX1 -> Prostaglandins; Prostaglandins -> Mucosal_Defense; Mucosal_Defense -> Ulceration; Topical_Irritation -> Inflammation; Inflammation -> Neutrophils; Inflammation -> ROS; Inflammation -> Cytokines; Neutrophils -> Ulceration; ROS -> Ulceration; Cytokines -> Ulceration; }
Figure 1: Signaling pathway of indomethacin-induced gastrointestinal toxicity.Comparative Analysis of Indomethacin Derivatives
To address the GI toxicity of indomethacin, various derivatives have been developed. This section compares the GI safety profiles of several of these alternatives based on experimental data.
| Derivative | Animal Model | Key Findings | Reference |
| Acemetacin | Healthy Volunteers | Caused significantly fewer gastroduodenal lesions compared to indomethacin after 5 days of treatment. | [7] |
| Proglumetacin | Healthy Volunteers | Demonstrated significantly better gastroduodenal tolerability than indomethacin in a 5-day study. | [7] |
| Indomethacin-loaded Nanocapsules | Rats | Showed a significant reduction in gastrointestinal damage indices in the duodenum, jejunum, and ileum compared to free indomethacin. | [8] |
| Phosphatidylcholine-associated Indomethacin | Rats | Produced significantly less GI bleeding and intestinal injury in both acute and chronic dosing studies compared to indomethacin alone. | [8] |
| Indomethacin Ester Prodrugs (Butyl and Octyl esters) | Rats | Exhibited hardly any ulcerogenic activity or hepatic injury after repeated oral administration, in contrast to the severe effects of indomethacin. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the ulcerogenic potential of NSAIDs and the protective effects of new drug formulations.
Objective: To induce gastric ulcers in rats using indomethacin to evaluate the gastroprotective effects of test compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Indomethacin
-
Vehicle (e.g., 5% sodium bicarbonate solution or 1% carboxymethyl cellulose)
-
Test compounds (indomethacin derivatives)
-
Anesthetic (e.g., ether, ketamine/xylazine)
Procedure:
-
Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent drug absorption and ulcer induction.
-
Drug Administration:
-
Observation Period: The animals are observed for a period of 4-6 hours after drug administration.[10][12]
-
Euthanasia and Stomach Excision: Following the observation period, the rats are euthanized. The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Assessment: The gastric mucosa is examined for lesions. The severity of the ulcers is quantified using an ulcer index.
Ulcer Index Calculation: The ulcer index is a quantitative measure of gastric damage. A common method involves scoring based on the number and severity of lesions:
-
0: No ulcer
-
1: Redness
-
2: Spot ulcers
-
3: Hemorrhagic streaks
-
4: Deep ulcers
-
5: Perforations
The total score for each stomach is calculated, and the mean ulcer index for each group is determined.[13][14][15]
Fasting [label="24-hour Fasting of Rats"]; Grouping [label="Grouping of Animals\n(Control, Indomethacin, Derivatives)"]; Administration [label="Oral Administration of Compounds"]; Observation [label="4-6 hour Observation Period"]; Euthanasia [label="Euthanasia and Stomach Removal"]; Assessment [label="Macroscopic and Microscopic\nAssessment of Gastric Mucosa"]; Calculation [label="Calculation of Ulcer Index"];
Fasting -> Grouping; Grouping -> Administration; Administration -> Observation; Observation -> Euthanasia; Euthanasia -> Assessment; Assessment -> Calculation; }
Figure 2: Experimental workflow for the indomethacin-induced gastric ulcer model in rats.Endoscopic Evaluation in Healthy Volunteers
This clinical approach provides a direct visual assessment of the gastroduodenal mucosa.
Objective: To compare the effects of indomethacin and its derivatives on the gastroduodenal mucosa in healthy human subjects.
Procedure:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Baseline Endoscopy: A baseline upper gastrointestinal endoscopy is performed to ensure the absence of pre-existing mucosal lesions.
-
Drug Administration: Subjects are randomly assigned to receive either indomethacin or an indomethacin derivative for a specified period (e.g., 5 days).
-
Follow-up Endoscopy: A second endoscopy is performed at the end of the treatment period.
-
Lesion Scoring: The gastroduodenal mucosa is visually inspected, and any lesions (e.g., erythema, erosions, ulcers) are scored using a standardized grading system.
Conclusion
The development of indomethacin derivatives represents a promising strategy to mitigate the gastrointestinal side effects associated with this potent NSAID. Prodrugs, nanocarrier systems, and co-formulations with protective agents have all demonstrated a significant reduction in GI toxicity in preclinical and, in some cases, clinical studies. For researchers and drug development professionals, these findings highlight viable avenues for creating safer and more effective anti-inflammatory therapies. The continued exploration of these and other novel formulation strategies is crucial for improving the therapeutic index of indomethacin and other NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of indomethacin-induced gastric mucosal injury on 24-h intragastric acidity and plasma gastrin concentration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the antipeptic ulcer activity of sesamum indicum oil in Indomethacin induced gastric ulcers in rats | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
A Researcher's Guide to Preclinical Anti-Inflammatory Models: A Comparative Analysis
For researchers and scientists in drug development, selecting the appropriate preclinical models is a critical step in validating the anti-inflammatory potential of novel therapeutic candidates. This guide provides a comparative overview of widely used in vivo and in vitro models, presenting experimental data for standard reference compounds—Ibuprofen, Celecoxib, and Dexamethasone—to benchmark the performance of new chemical entities.
This document details the experimental protocols for key assays, summarizes quantitative data in comparative tables, and provides visual diagrams of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of these validation methods.
Key Preclinical Models for Anti-Inflammatory Efficacy
The validation of anti-inflammatory drugs typically involves a combination of in vivo animal models that mimic aspects of human inflammatory conditions and in vitro assays that probe specific molecular targets and cellular responses.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classical and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a localized inflammatory response characterized by edema (swelling), providing a straightforward method to assess the efficacy of anti-inflammatory compounds.[1] The response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandin (B15479496) synthesis, which is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1]
In Vitro Model 1: LPS-Induced Cytokine Release in Macrophages
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages, stimulating them to release key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This model is crucial for identifying compounds that interfere with inflammatory signaling pathways.
In Vitro Model 2: Cyclooxygenase (COX) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory activity of a compound against the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation.[4] Selective inhibition of COX-2 is a key strategy for many modern anti-inflammatory drugs.
Comparative Efficacy of Standard Anti-Inflammatory Drugs
To provide a benchmark for evaluating new compounds, the following tables summarize the typical performance of the NSAIDs Ibuprofen and Celecoxib, and the corticosteroid Dexamethasone in the described preclinical models.
Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| Ibuprofen | 100 | Oral | 3 hours | ~55%[5] |
| Celecoxib | 3 - 30 | Intraperitoneal | 5 hours | Dose-dependent reduction[6][7] |
| Dexamethasone | 10 | Intraperitoneal | 3 hours | Significant reduction[8] |
Table 2: In Vitro Inhibition of LPS-Induced TNF-α Release
| Compound | Cell Line | IC50 Value (µM) |
| Ibuprofen | THP-1 cells | Data varies |
| Celecoxib | THP-1 cells | Data varies |
| Dexamethasone | THP-1-derived macrophages | Significant dose-dependent reduction[4] |
Table 3: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
| Compound | Enzyme | IC50 Value (µM) | COX-1/COX-2 Selectivity Ratio |
| Ibuprofen | COX-1 | 12[9] | 0.15[9] |
| COX-2 | 80[9] | ||
| Celecoxib | COX-1 | 39.8 (nmol/L)[10] | 8.3[10] |
| COX-2 | 4.8 (nmol/L)[10] | ||
| Dexamethasone | COX-1 | Not applicable (Does not directly inhibit COX) | - |
| COX-2 | Not applicable (Does not directly inhibit COX) | - |
Visualizing the Mechanisms and Methods
To further clarify the biological and experimental processes, the following diagrams have been generated.
Caption: Canonical NF-κB Signaling Pathway in Inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Logical Flow for a Typical Anti-Inflammatory Screening Cascade.
Detailed Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Vehicle Control (e.g., Saline)
-
Positive Control (e.g., Ibuprofen, 100 mg/kg, p.o.)
-
Test Compound groups (various doses)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.[11]
-
The vehicle, positive control, or test compound is administered (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[11]
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline into the right hind paw.[12][13]
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
2. LPS-Induced TNF-α Release in Macrophage Cell Line (e.g., RAW 264.7)
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.
-
Inflammation is induced by adding LPS to a final concentration of 1 µg/mL.[14]
-
The plates are incubated for a specified period (e.g., 4-24 hours).
-
The cell culture supernatant is collected.
-
-
Data Analysis: The concentration of TNF-α in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions. The IC50 value (the concentration of the compound that inhibits 50% of the TNF-α release) is then calculated from the dose-response curve.[14]
3. COX-2 Inhibitor Screening Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then detected by a fluorometric probe.[15]
-
Reagents:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
Arachidonic Acid (substrate)
-
Positive Control (e.g., Celecoxib)
-
-
Procedure (based on a typical kit protocol):
-
In a 96-well plate, add COX Assay Buffer, COX-2 enzyme, and the test compound at various concentrations.[16]
-
Include wells for a no-inhibitor control (100% activity) and an inhibitor control (e.g., Celecoxib).[16]
-
Add the COX Probe to all wells.[15]
-
Initiate the reaction by adding the arachidonic acid substrate.[17]
-
Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[15]
-
-
Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. njppp.com [njppp.com]
- 14. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bpsbioscience.com [bpsbioscience.com]
antiproliferative activity of Indomethacin N-octyl amide versus parent compound
A comparative analysis of the antiproliferative activities of Indomethacin N-octyl amide and its parent compound, Indomethacin, reveals a significant knowledge gap in direct cellular growth inhibition studies, despite the derivative's enhanced enzymatic selectivity. This guide provides a comprehensive overview of the existing experimental data for both compounds, offering a valuable resource for researchers in oncology and drug development.
Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been investigated for its anticancer properties. Its derivative, this compound, was synthesized to improve its pharmacological profile, notably its selectivity towards the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancerous tissues. While the enzymatic inhibition data for this compound is well-documented, its direct comparative antiproliferative effects against cancer cells remain largely unexplored in publicly available literature.
Quantitative Data Comparison
To facilitate a clear comparison, the available quantitative data for both compounds are summarized below. It is important to note the limited availability of antiproliferative data for this compound against cancer cell lines.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target Enzyme | IC50 | Selectivity Ratio (COX-1/COX-2) |
| This compound | ovine COX-1 | 66 µM[1][2] | >1650 |
| human COX-2 | 40 nM[1][2] | ||
| Indomethacin | ovine COX-1 | 0.67 µM[2] | ~13.4 |
| human COX-2 | 0.05 µM[2] |
Table 2: Antiproliferative Activity of Indomethacin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Leukemia | 204.5 ± 41.5 |
| A-549 | Lung Carcinoma | 120.6 ± 31.6 |
| PC3 | Prostate Cancer | 160.2 ± 61.5 |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 270.5 ± 56.3 |
| MCF-7 | Breast Cancer (ER-Positive) | 187.2 ± 19.4 |
| HCT-116 | Colon Cancer | 140.4 (converted from 50 µg/mL) |
| HT-29 | Colon Cancer | 148.8 (converted from 53 µg/mL) |
| CACO-2 | Colon Cancer | 84.2 (converted from 30 µg/mL) |
Note: The IC50 values for colon cancer cell lines were converted from µg/mL to µM using the molecular weight of Indomethacin (357.79 g/mol ). Further research is required to establish a comprehensive antiproliferative profile of this compound across a diverse range of cell lines.[3]
Experimental Protocols
The following is a detailed methodology for a standard MTT assay used to determine the antiproliferative activity of compounds like Indomethacin and its derivatives.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (Indomethacin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Processes
To better understand the experimental and biological contexts, the following diagrams illustrate the MTT assay workflow and a potential signaling pathway for Indomethacin's antiproliferative effects.
Caption: Workflow of the MTT cell viability assay.
Caption: Potential signaling pathways of Indomethacin's antiproliferative effects.
Conclusion
This compound exhibits significantly enhanced selectivity for the COX-2 enzyme compared to its parent compound, Indomethacin. While this suggests a potentially improved therapeutic window with reduced side effects, the direct evidence of its superior antiproliferative activity against cancer cells is currently lacking in the scientific literature. The provided data on Indomethacin's antiproliferative effects across various cancer cell lines serves as a crucial baseline for future comparative studies. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to fully elucidate the therapeutic potential of this compound in oncology. The detailed experimental protocol and pathway diagrams included in this guide offer a foundational framework for such investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of Indomethacin N-octyl Amide: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Indomethacin N-octyl amide, a potent and selective COX-2 inhibitor. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is a crystalline solid and should be handled in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.[1]
-
Lab Coat: A lab coat is necessary to protect from skin contact.[2]
In case of accidental contact, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water and seek medical advice.[1]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[1]
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound, based on general principles for similar chemical compounds, involves incineration by a licensed waste disposal facility. Direct disposal into the environment or sewer system must be strictly avoided.[1]
Step 1: Segregation and Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept securely closed.
Step 2: Dissolution in a Combustible Solvent
-
For larger quantities, it may be beneficial to dissolve the compound in a suitable combustible solvent. This compound is soluble in organic solvents such as DMF and ethanol.[3] This practice can facilitate incineration.
-
This step should be performed in a chemical fume hood with adequate ventilation.
Step 3: Arrange for Professional Disposal
-
Contact a certified hazardous waste disposal company to arrange for the pickup and incineration of the chemical waste.
-
Provide the waste disposal company with all necessary information regarding the chemical, including its name and any available safety data.
Step 4: Documentation
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
III. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃ClN₂O₃ | [3] |
| Molecular Weight | 469.0 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMF | 27 mg/mL | [3] |
| Solubility in Ethanol | 2 mg/mL | [3] |
| Storage Temperature | -20°C for long-term storage of the solid compound. | [3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety protocols and consultation with your environmental health and safety department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Operational Protocols for Handling Indomethacin N-octyl amide
Indomethacin N-octyl amide is a potent and selective COX-2 inhibitor.[1][2] As with many highly potent APIs, it is crucial to implement strict safety measures to minimize exposure.[3] This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound.[4] The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - Face shield if splashing is possible |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Experimental Protocols: Safe Handling Procedure
This protocol provides a step-by-step guide for the safe handling of this compound.
1. Preparation: 1.1. Designate a specific handling area, such as a chemical fume hood or a containment ventilated enclosure. 1.2. Ensure proper ventilation and that all engineering controls are functioning correctly.[5] 1.3. Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and PPE before handling the compound. 1.4. Minimize the quantity of the compound to be handled. 1.5. Review the Safety Data Sheet (SDS) for Indomethacin and any other available safety information.[6][7][8]
2. Donning PPE: 2.1. Put on PPE in the following order: inner gloves, gown or lab coat, shoe covers, outer gloves (over the gown cuff), respirator (if required), and finally, eye and face protection.
3. Handling: 3.1. Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat to avoid contamination of balances. 3.2. Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing. Due to its lipophilic nature, a vehicle such as a mixture of DMSO, Tween® 80, and saline may be required for solubilization.[9][10] 3.3. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
4. Decontamination: 4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
5. Doffing PPE: 5.1. Remove PPE carefully to avoid self-contamination. The outer gloves and gown should be removed before leaving the containment area.
Disposal Plan
A clear and concise plan for the disposal of this compound and associated waste is essential to prevent contamination and ensure environmental safety.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Method: For many pharmaceuticals, high-temperature incineration is the recommended disposal method. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.
Mandatory Visualization
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
